Digoxigenin monodigitoxoside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309084 | |
| Record name | Digoxigenin monodigitoxoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-63-6 | |
| Record name | Digoxigenin monodigitoxoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digoxigenin-mono(digitoxoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digoxigenin monodigitoxoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of Digoxigenin Monodigitoxoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin monodigitoxoside, a cardenolide of significant interest in biomedical research and drug development, originates from both natural and semi-synthetic pathways. Primarily found in the foxglove plants, Digitalis purpurea and Digitalis lanata, it also arises as a key metabolite of the cardiac drug Digoxin (B3395198).[1] This guide provides an in-depth exploration of the origins of this compound, detailing its biosynthesis in Digitalis species and its formation from Digoxin through metabolic and chemical processes. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Natural Origin: Biosynthesis in Digitalis Species
The biosynthesis of this compound in Digitalis plants is a complex process rooted in the steroid biosynthesis pathway. The pathway commences with cholesterol and proceeds through a series of enzymatic modifications to yield the aglycone, Digoxigenin, which is then glycosylated.
Biosynthetic Pathway of Digoxigenin and its Glycosides
The formation of cardiac glycosides in Digitalis is a multi-step process involving numerous enzymes. The pathway can be broadly divided into the formation of the steroid nucleus and its subsequent modifications.
Semi-Synthetic Origin: Metabolism and Hydrolysis of Digoxin
This compound is a primary metabolite of Digoxin, a widely used cardiac glycoside. This conversion can occur both in vivo through enzymatic action and in vitro via acid hydrolysis.
Metabolic Pathway from Digoxin
In the body, Digoxin is metabolized in the liver, where it undergoes sequential cleavage of its digitoxose (B191001) sugar residues. This process is primarily mediated by cytochrome P450 enzymes.
Quantitative Data
The following tables summarize key quantitative data related to the origin of this compound.
Table 1: Typical Content of Major Cardiac Glycosides in Digitalis Species
| Glycoside | Plant Species | Concentration (% of dry weight) | Reference |
| Lanatoside C | Digitalis lanata | 0.1 - 0.4 | [2] |
| Digoxin | Digitalis lanata | 0.05 - 0.1 | [2] |
| Digitoxin | Digitalis purpurea | 0.2 - 0.4 | [3] |
| This compound | Digitalis purpurea | Variable, typically lower than primary glycosides | [3] |
Table 2: Kinetic Parameters for the Metabolism of Digoxin in Rat Liver Microsomes
| Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |
| Digoxin | Digoxigenin bisdigitoxoside | 125 ± 22 | 362 ± 37 |
| Digoxigenin bisdigitoxoside | This compound | 61 ± 5 | 7 ± 1 |
Table 3: Acid Hydrolysis of Digoxin to this compound
| pH | Time (min) | Temperature (°C) | % Digoxin Hydrolyzed | Reference |
| 1.0 - 2.0 | 30 | 37 | >70 | [4] |
| 1.0 - 2.0 | 90 | 37 | >96 | [4] |
| 0.9 | 30 | 37 | 87 | [4] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Digitalis purpurea Leaves
1. Extraction:
-
Air-dry the leaves of Digitalis purpurea at room temperature and grind them into a fine powder.
-
Macerate 100 g of the powdered leaves in 1 L of 70% ethanol (B145695) for 48 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain a crude extract.
2. Preliminary Purification:
-
Resuspend the crude extract in 200 mL of distilled water and partition it three times with 200 mL of chloroform (B151607).
-
Combine the chloroform fractions and evaporate to dryness.
3. Column Chromatography:
-
Dissolve the dried chloroform extract in a minimal amount of chloroform.
-
Prepare a silica (B1680970) gel (60-120 mesh) column (5 cm diameter, 50 cm length) packed in chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration to 10%.
-
Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
-
Combine the fractions containing this compound.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using a preparative HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. Start with 30% acetonitrile and increase to 70% over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Protocol 2: Acid Hydrolysis of Digoxin to Produce this compound
1. Reaction Setup:
-
Dissolve 100 mg of Digoxin in 10 mL of ethanol in a round-bottom flask.
-
Add 40 mL of 0.1 N hydrochloric acid to the flask.
2. Hydrolysis:
-
Reflux the mixture at 80°C for 2 hours with constant stirring.
-
Monitor the reaction progress by TLC, observing the disappearance of the Digoxin spot and the appearance of spots corresponding to its hydrolysis products.
3. Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous solution three times with 50 mL of chloroform.
4. Purification:
-
Combine the chloroform extracts and wash them with distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the resulting residue containing a mixture of Digoxigenin and its digitoxosides using preparative HPLC as described in Protocol 1.
Conclusion
The origin of this compound is twofold: it is a naturally occurring secondary metabolite in Digitalis species and a product of the metabolic or chemical breakdown of Digoxin. Understanding these origins is crucial for its isolation, synthesis, and application in research and drug development. The provided data and protocols offer a foundational resource for scientists working with this important cardenolide. Further research into the specific enzymatic steps of its biosynthesis and the optimization of its production will continue to be of high value to the scientific community.
References
- 1. Digoxigenin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of secondary cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Digoxigenin Monodigitoxoside as a Na+/K+ ATPase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Digoxigenin (B1670575) monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198), exerts its physiological and therapeutic effects primarily through the inhibition of the Na+/K+ ATPase pump. This enzyme, integral to maintaining the electrochemical gradients across the cell membrane, is a critical target in various physiological processes and disease states. This technical guide provides an in-depth exploration of the mechanism of action of digoxigenin monodigitoxoside, detailing its interaction with the Na+/K+ ATPase, the resultant cellular sequelae, and the experimental methodologies used to characterize this interaction. Quantitative data for related compounds are provided to offer a comparative context for its inhibitory potential.
The Na+/K+ ATPase: A Pivotal Cellular Machine
The Na+/K+ ATPase, or sodium-potassium pump, is a transmembrane protein found in all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is fundamental for various cellular functions, including maintaining cell volume, establishing the resting membrane potential, and driving secondary active transport of other solutes.
The enzyme is a heterodimer consisting of a catalytic α-subunit and a smaller β-subunit, which is essential for the maturation and trafficking of the α-subunit to the plasma membrane. The α-subunit contains the binding sites for Na+, K+, ATP, and cardiac glycosides.
Mechanism of Inhibition by this compound
This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[1] This binding is highly specific and occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P state). The binding of the glycoside stabilizes this conformation, thereby inhibiting the dephosphorylation and the subsequent conformational changes necessary for ion transport.[2] This leads to a cessation of the pump's activity.
The key molecular interactions involve hydrogen bonds between the hydroxyl groups of the steroid core and the sugar moiety of the glycoside with amino acid residues in the binding pocket of the α-subunit.[3] Specifically, the C-12 and C-14 hydroxyl groups and the C-17 unsaturated lactone ring of the steroid core are crucial for this interaction.[3]
Cellular Consequences of Na+/K+ ATPase Inhibition
The inhibition of the Na+/K+ ATPase by this compound sets off a cascade of events within the cell:
-
Increased Intracellular Sodium: With the primary Na+ extrusion mechanism blocked, the intracellular concentration of Na+ rises.
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.
-
Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX leads to an accumulation of Ca2+ in the cytoplasm. In cardiac myocytes, this results in increased sarcoplasmic reticulum Ca2+ stores, leading to a more forceful contraction (positive inotropic effect).
-
Activation of Signaling Pathways: Beyond its role as an ion pump, the Na+/K+ ATPase also functions as a signaling scaffold.[3] Inhibition by cardiac glycosides can trigger various intracellular signaling cascades, often independent of the changes in ion concentrations. These pathways can include the activation of Src kinase, the Ras-Raf-MEK-ERK pathway, and the generation of reactive oxygen species (ROS).
Quantitative Analysis of Na+/K+ ATPase Inhibition
While specific quantitative binding and inhibition constants for this compound are not extensively reported in the literature, data for its parent compounds, digoxin and digoxigenin, provide a valuable reference for its potency. One study has shown that this compound inhibits Na,K-ATPase activity in the nanomolar range.[4]
Table 1: Inhibitory Constants of Related Cardiac Glycosides against Na+/K+ ATPase
| Compound | Parameter | Value (nM) | Enzyme Source | Reference |
| Digoxin | Ki | 147 | Porcine Kidney | [5] |
| Digoxigenin | Ki | 194 | Porcine Kidney | [5] |
| Digoxin | IC50 | 0.17 µM (170 nM) | Vero Cells (anti-MERS-CoV activity) | [6] |
Table 2: Binding Affinities of Digoxin and Digoxigenin for Human Na,K-ATPase Isoforms
| Compound | Isoform | KD (nM) | Reference |
| Digoxin | α1β1 | ~40 | [7] |
| α2β1 | ~10 | [7] | |
| α3β1 | ~10 | [7] | |
| Digoxigenin | α1β1 | ~20 | [7] |
| α2β1 | ~20 | [7] | |
| α3β1 | ~20 | [7] |
Experimental Protocols
Na+/K+ ATPase Activity Assay (Colorimetric)
This protocol measures the activity of Na+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain (B1677812) or the test compound.
Materials:
-
Enzyme Source: Purified Na+/K+ ATPase from a suitable tissue (e.g., porcine cerebral cortex, kidney medulla) or cell membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
ATP Solution: 10 mM ATP in deionized water.
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Ouabain solution.
-
Malachite Green Reagent: For phosphate detection.
-
Phosphate Standard Solution: For generating a standard curve.
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation to the desired concentration in cold Tris-HCl buffer.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of this compound or vehicle control. For the positive control, add ouabain.
-
10 µL of diluted Na+/K+ ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Measurement: After a short incubation for color development, measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released using a phosphate standard curve. The Na+/K+ ATPase activity is the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of ouabain. The inhibitory effect of this compound is then calculated as a percentage of this specific activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the Na+/K+ ATPase. A competition binding assay is used to determine the affinity (Ki) of an unlabeled compound like this compound.
Materials:
-
Enzyme Source: Membrane preparations rich in Na+/K+ ATPase.
-
Radioligand: [3H]ouabain is commonly used.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Unlabeled Ligand: A range of concentrations of this compound.
-
Wash Buffer: Ice-cold Tris-HCl.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Prepare membrane fractions from a suitable tissue or cell source.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Membrane preparation (containing a specific amount of protein).
-
A fixed concentration of [3H]ouabain.
-
Increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, a parallel set of tubes with a high concentration of unlabeled ouabain is included.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
Caption: Signaling pathway initiated by the inhibition of Na+/K+ ATPase by this compound.
Experimental Workflow: Na+/K+ ATPase Activity Assay
Caption: Workflow for determining the IC50 of a compound on Na+/K+ ATPase activity.
Logical Relationship: Mechanism of Action
Caption: Logical flow of the mechanism of action of this compound.
Conclusion
This compound is a potent inhibitor of the Na+/K+ ATPase, a fundamental enzyme in cellular physiology. Its mechanism of action, centered on the stabilization of the E2-P conformation of the enzyme, leads to significant alterations in intracellular ion concentrations and the activation of various signaling pathways. While quantitative data for this specific compound is limited, the well-established methodologies for studying Na+/K+ ATPase inhibition provide a robust framework for its further characterization. Understanding the intricate details of its interaction with the Na+/K+ ATPase is crucial for the development of novel therapeutics targeting this vital cellular pump.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers
An In-depth Examination of a Key Digoxin (B3395198) Metabolite for Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (B1670575) monodigitoxoside is a primary cardioactive metabolite of digoxin, a cardiac glycoside widely used in the management of heart failure and atrial fibrillation. The metabolic conversion of digoxin to its metabolites, including digoxigenin monodigitoxoside, plays a crucial role in its therapeutic efficacy and potential toxicity. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its formation, mechanism of action, pharmacokinetics, and analytical determination. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Metabolism and Formation of this compound
Digoxin undergoes metabolism primarily through the stepwise cleavage of its three-sugar (digitoxose) moiety. This process is not dependent on the cytochrome P450 system[1]. The initial hydrolysis of one sugar molecule from digoxin results in the formation of digoxigenin bisdigitoxoside, which is further metabolized to this compound by the removal of a second sugar molecule. The final step in this pathway is the formation of the aglycone, digoxigenin.
This metabolic cascade can occur in the gastrointestinal tract through acid hydrolysis or by the action of intestinal microflora. Additionally, a small percentage of digoxin is metabolized in the liver[2]. This compound can be further metabolized, primarily through glucuronidation, to more polar and readily excretable compounds[1][2].
Mechanism of Action: Na+/K+-ATPase Inhibition
Like its parent compound, this compound exerts its biological effects by inhibiting the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane[3]. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell[4][5]. The elevated intracellular calcium concentration in cardiac myocytes enhances the force of contraction, which is the basis of the positive inotropic effect of cardiac glycosides.
Quantitative Comparison of Na+/K+-ATPase Inhibition
| Compound | Na+/K+-ATPase Inhibition (Ki, nM) | Source |
| Digoxin | 147 | [6] |
| Digoxigenin | 194 | [6] |
| This compound | Estimated to be between 147 and 194 nM | Inferred from[6] |
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by cardiac glycosides, including this compound, initiates a cascade of downstream signaling events that extend beyond the direct effects on ion transport. These signaling pathways are implicated in both the therapeutic and potentially adverse effects of these compounds.
One of the key downstream signaling pathways involves the interaction of Na+/K+-ATPase with neighboring membrane proteins, including the Src kinase and the Epidermal Growth Factor Receptor (EGFR)[7][8]. Inhibition of the pump can lead to the transactivation of EGFR and subsequent activation of the STAT3 signaling pathway. However, some studies have shown that digoxin can also inhibit the phosphorylation of Src, EGFR, and STAT3, suggesting a complex and context-dependent regulation of these pathways[7][8].
Another important consequence of Na+/K+-ATPase inhibition is the modulation of intracellular calcium levels, which can influence a wide range of cellular processes, including gene expression and apoptosis[9].
Figure 1: Signaling pathway of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of digoxin, primarily due to its reduced polarity. While comprehensive, directly comparative pharmacokinetic data in humans is limited, available information on digoxin and its metabolites allows for a general characterization.
| Parameter | Digoxin | Digoxigenin Bisdigitoxoside | Dihydrodigoxin |
| Mean Residence Time (h) | 41 ± 5 | 53 ± 11 | 35 ± 9 |
| Renal Clearance (ml/min) | 152 ± 24 | 100 ± 26 | 79 ± 13 |
| Source | [10] | [10] | [10] |
Note: Specific pharmacokinetic data for this compound from this comparative study was not provided.
The elimination half-life of digoxin in healthy individuals is approximately 26 to 45 hours, with renal excretion being the primary route of elimination[11]. The metabolites of digoxin, including this compound, are also cleared by the kidneys.
Experimental Protocols
HPLC-UV Method for the Separation and Quantification of Digoxin and its Metabolites
This protocol provides a general framework for the analysis of digoxin and its metabolites in serum samples.
A. Sample Preparation
-
To 1 mL of serum, add an internal standard (e.g., digitoxin).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the analytes and remove interfering substances.
-
Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
B. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient profile should be optimized for the specific column and analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm[12].
-
Injection Volume: 20 µL.
C. Quantification
-
Generate a calibration curve using standards of digoxin, digoxigenin bisdigitoxoside, this compound, and digoxigenin of known concentrations.
-
Quantify the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
Figure 2: HPLC analysis workflow for digoxin metabolites.
Na+/K+-ATPase Activity Assay (Malachite Green Method)
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
A. Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
ATP Solution: 10 mM ATP in deionized water (prepare fresh).
-
Na+/K+-ATPase enzyme preparation.
-
This compound (or other cardiac glycoside inhibitor) solution at various concentrations.
-
Ouabain (B1677812) solution (as a positive control for complete inhibition).
-
Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
B. Assay Procedure
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the test inhibitor (this compound) at various concentrations to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of ouabain to the positive control wells.
-
Add 20 µL of the Na+/K+-ATPase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
C. Calculation of Inhibition
-
The Na+/K+-ATPase activity is calculated as the difference between the absorbance of the control wells (total ATPase activity) and the ouabain-containing wells (Mg2+-ATPase activity).
-
The percent inhibition by this compound is calculated for each concentration relative to the Na+/K+-ATPase activity in the absence of the inhibitor.
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 3: Workflow for Na+/K+-ATPase activity assay.
Conclusion
This compound, as a primary metabolite of digoxin, contributes to the overall pharmacological profile of its parent drug. Its activity as a Na+/K+-ATPase inhibitor and its distinct pharmacokinetic properties underscore the importance of understanding its biological role. For researchers in cardiovascular pharmacology and drug development, a thorough characterization of digoxin metabolites is essential for optimizing therapeutic strategies and minimizing adverse effects. The methodologies and data presented in this guide provide a foundational resource for further investigation into the intricate pharmacology of this compound and other cardiac glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 4. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of digoxin and main metabolites/derivatives in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
Unveiling Digoxigenin Monodigitoxoside: A Technical Guide to Its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxigenin monodigitoxoside, a cardiac glycoside found in the foxglove plant (Digitalis lanata), has garnered significant interest within the scientific community for its potent biological activities, primarily as an inhibitor of the Na+/K+ ATPase pump. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological importance of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and drug development endeavors.
Introduction
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions. Among these, this compound stands out as a key metabolite of the well-known drug Digoxin (B3395198). Its fundamental structure consists of a steroid nucleus (aglycone) linked to a single digitoxose (B191001) sugar molecule. The primary mechanism of action for this compound involves the inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2] This inhibition leads to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects. More recently, research has expanded to investigate its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₈ | |
| Molecular Weight | 520.66 g/mol | |
| CAS Number | 5352-63-6 | |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis and Isolation
The procurement of this compound for research and development can be achieved through both isolation from its natural source and chemical synthesis.
Isolation from Digitalis lanata
This compound is a naturally occurring secondary metabolite in the leaves of Digitalis lanata. The isolation process typically involves extraction and subsequent purification using chromatographic techniques.
-
Extraction:
-
Dried and powdered leaves of Digitalis lanata are subjected to extraction with a mixture of ethanol (B145695) and water (e.g., 70% ethanol).
-
The extraction is typically carried out at room temperature with constant agitation for a specified period (e.g., 24 hours) to ensure efficient extraction of the glycosides.
-
The resulting crude extract is then filtered to remove solid plant material.
-
-
Purification:
-
The filtered extract is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then partitioned with a non-polar solvent, such as chloroform (B151607), to separate the glycosides from more polar impurities.
-
The chloroform extract, containing a mixture of cardiac glycosides, is dried and concentrated.
-
Final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.
-
Fractions are collected and analyzed (e.g., by mass spectrometry and NMR) to confirm the identity and purity of the isolated this compound.
-
Chemical Synthesis: Palladium-Catalyzed Glycosylation
A stereoselective synthesis of this compound can be achieved from its aglycone, Digoxigenin, through a palladium-catalyzed glycosylation reaction. This method offers a controlled and efficient way to introduce the digitoxose sugar moiety.[3]
To a solution of Digoxigenin and a suitable digitoxose donor (e.g., a protected glycosyl halide or carbonate) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), is added a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a suitable ligand. The reaction mixture is stirred at a specific temperature for a defined period until the reaction is complete (monitored by Thin Layer Chromatography). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Note: The precise reagents, stoichiometry, and reaction conditions are critical for achieving high yield and stereoselectivity and should be optimized based on the specific digitoxose donor used.
Biological Activity and Mechanism of Action
The primary biological target of this compound is the Na+/K+ ATPase.
Inhibition of Na+/K+ ATPase
This compound binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase, inhibiting its pumping activity. This leads to an accumulation of intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels.
-
Enzyme Preparation: A purified preparation of Na+/K+ ATPase (e.g., from porcine cerebral cortex or commercially available) is used.
-
Assay Buffer: A buffer containing appropriate concentrations of NaCl, KCl, MgCl₂, and ATP is prepared.
-
Inhibition Assay:
-
Varying concentrations of this compound are pre-incubated with the enzyme in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the malachite green assay.
-
The percentage of inhibition is calculated for each concentration of the compound.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-cancer Effects
Recent studies have highlighted the potential of this compound as an anti-cancer agent. Its cytotoxic effects are attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its influence on various intracellular signaling pathways.
Na+/K+ ATPase Inhibition Pathway
Caption: Inhibition of Na+/K+ ATPase by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the chemical synthesis of this compound.
Cell Cycle Arrest Signaling Pathway
Caption: Proposed signaling pathway for G2/M cell cycle arrest.
Conclusion
This compound continues to be a molecule of significant interest due to its well-established role as a Na+/K+ ATPase inhibitor and its emerging potential in cancer therapy. This guide has provided a comprehensive overview of its discovery, methods for its preparation, and its biological mechanisms of action. The detailed protocols and visual aids are intended to empower researchers to further explore the therapeutic applications of this potent cardiac glycoside. Future research will likely focus on elucidating the full spectrum of its cellular targets and signaling pathways, as well as on the development of novel analogs with improved therapeutic indices.
References
- 1. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Specific and sensitive determination of digoxin and metabolites in human serum by high performance liquid chromatography with cyclodextrin solid-phase extraction and precolumn fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial sources for Digoxigenin monodigitoxoside, a critical reagent for studies involving Na+/K+-ATPase inhibition and cardiac glycoside research. This document outlines key technical data for commercially available this compound, details relevant experimental protocols, and illustrates associated signaling pathways.
Commercial Availability and Product Specifications
This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key quantitative data for products from various vendors, allowing for a straightforward comparison of purity, formulation, and storage requirements.
| Supplier | Product Number | Purity | Formulation | Available Sizes | Storage Conditions |
| MedChemExpress | HY-145154 | ≥98.0% | Solid Powder | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Santa Cruz Biotechnology | sc-211332 | ≥97% | Solid | Not specified | Store at room temperature. |
| Biosynth | FD21899 | Not specified | Solid | 0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg | Store at <-15°C, keep dry, under inert gas.[2] |
| Clearsynth | CS-O-13699 | >98% (by HPLC) | Solid | Not specified | Store at 2-8°C. |
| Cayman Chemical | 21699 | ≥97% | A solid | 500 µg, 1 mg | -20°C. |
| LGC Standards | TRC-D446505 | Not specified | Neat | 1 mg, 5 mg, 10 mg | -20°C.[3] |
| Sigma-Aldrich | D9026 (as Digoxigenin) | Analytical Standard | Solid | Not specified | 2-8°C.[4] |
| TargetMol | T36060 | Not specified | Solid | 1 mg | -20°C. |
Experimental Protocols
This compound is primarily utilized for its inhibitory effects on the Na+/K+-ATPase. Below are detailed methodologies for key experiments involving this compound.
In Vitro Na+/K+-ATPase Inhibition Assay
This protocol is adapted from standard colorimetric assays that measure the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis by Na+/K+-ATPase.
Materials:
-
This compound
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
-
ATP solution (10 mM)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of the diluted this compound or a vehicle control (DMSO in Assay Buffer) to respective wells.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of liberated inorganic phosphate by adding 150 µL of Malachite Green reagent to each well.
-
After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound or a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
Measurement of Inotropic Effects on Isolated Heart Tissue (Langendorff Preparation)
This ex vivo protocol evaluates the effect of this compound on the contractility of an isolated mammalian heart.
Materials:
-
This compound
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose)
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
-
Small animal (e.g., guinea pig or rat)
Procedure:
-
Prepare the Langendorff apparatus by circulating warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
-
Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution.
-
Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.
-
Allow the heart to stabilize for a baseline period (approximately 20-30 minutes).
-
Introduce this compound into the perfusate at various concentrations.
-
Record the changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Analyze the data to determine the dose-dependent inotropic effect of the compound.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated through its interaction with the Na+/K+-ATPase, which acts as a signal transducer. Inhibition of this ion pump leads to a cascade of downstream events.
Signaling cascade initiated by this compound.
The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of this compound.
Workflow for in vitro activity assessment.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
Digoxigenin (DIG) Hapten: An In-depth Technical Guide to Non-Radioactive Labeling in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of many research and diagnostic applications. For decades, radioactive isotopes were the primary choice for labeling probes due to their high sensitivity. However, concerns regarding safety, disposal, and the inherent instability of radioisotopes have driven the development of non-radioactive labeling methods. Among these, the Digoxigenin (B1670575) (DIG) system has emerged as a robust, versatile, and highly sensitive alternative.[1][2]
This technical guide provides a comprehensive overview of the Digoxigenin hapten system for the non-radioactive labeling of nucleic acids. We will delve into the core principles of DIG labeling, detail various enzymatic labeling strategies, and describe the subsequent detection methodologies. Furthermore, this guide will present quantitative data to compare different approaches, provide detailed experimental protocols for key applications, and utilize diagrams to illustrate critical workflows and pathways.
The Principle of the Digoxigenin System
The DIG system is based on the use of digoxigenin, a steroid hapten found exclusively in the flowers and leaves of Digitalis plants (Digitalis purpurea and Digitalis lanata).[3] This unique origin is a key advantage of the system, as the anti-DIG antibody does not bind to any other biological material, ensuring high specificity and low background in various applications.[4]
The workflow of the DIG system involves three main stages:
-
Probe Labeling: A nucleic acid probe (DNA, RNA, or oligonucleotide) is enzymatically labeled with Digoxigenin. This is typically achieved by incorporating a DIG-labeled nucleotide, such as DIG-11-dUTP or DIG-11-UTP, into the probe.
-
Hybridization: The DIG-labeled probe is then used in a hybridization experiment (e.g., Southern blot, Northern blot, or in situ hybridization) to bind to its complementary target sequence within a complex mixture of nucleic acids.
-
Immunodetection: The hybridized probe is detected using a high-affinity anti-Digoxigenin antibody. This antibody is typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[4] The subsequent addition of a suitable substrate allows for visualization of the target nucleic acid through a colorimetric, chemiluminescent, or fluorescent signal.[4]
Core Advantages of the DIG System
-
High Specificity: The anti-DIG antibody exhibits no cross-reactivity with other biological molecules, leading to a high signal-to-noise ratio.[4]
-
High Sensitivity: The DIG system can detect as little as 0.03 to 0.10 pg of target DNA, a sensitivity level comparable to or even exceeding that of radioactive methods.[5]
-
Versatility: DIG-labeled probes can be used in a wide range of applications, including Southern and Northern blotting, dot/slot blots, library screening, and in situ hybridization.[6][7]
-
Safety: The non-radioactive nature of the DIG system eliminates the hazards and regulatory burdens associated with handling radioactive isotopes.[2]
-
Stability: DIG-labeled probes are stable for at least a year, offering a significant advantage over radioactive probes with short half-lives.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the Digoxigenin labeling system.
| Parameter | Value | Application | Reference |
| DNA Detection Sensitivity | |||
| Random Primed Labeled DNA Probe | 0.03 - 0.10 pg | Southern Blot | |
| PCR Labeled DNA Probe | 1 pg | Dot Blot | [8] |
| Chemiluminescent Detection | 70 fg | Southern Blot | [5] |
| Chemiluminescent Detection | 50 - 10 fg | Dot Blot | [9] |
| Colorimetric Detection Sensitivity | 32 fg | Dot Blot | [10] |
| RNA Detection Sensitivity | |||
| In Vitro Transcribed RNA Probe | Detects rare transcripts in 100 ng total RNA | Northern Blot | |
| Probe Labeling Efficiency | |||
| Random Primed Labeling | 1 DIG molecule per 20-25 nucleotides | DNA Probe | |
| In Vitro Transcription | 20 µg of DIG-labeled RNA per µg of template DNA | RNA Probe | [11] |
| Binding Affinity | |||
| Digoxigenin-Antibody Interaction (Kd) | ~12 nM | Immunoassay | [3] |
Nucleic Acid Labeling Methods
Several enzymatic methods are available for labeling nucleic acids with Digoxigenin. The choice of method depends on the type of nucleic acid (DNA, RNA, or oligonucleotide), the amount and purity of the template, and the specific application.
PCR Labeling of DNA Probes
Polymerase Chain Reaction (PCR) is a preferred method for generating highly specific and sensitive DIG-labeled DNA probes, especially when the template is scarce, partially purified, or short. During PCR amplification, a thermostable DNA polymerase incorporates DIG-11-dUTP in place of dTTP into the newly synthesized DNA.
Diagram: PCR Labeling Workflow
Caption: Workflow for generating DIG-labeled DNA probes using PCR.
Random Primed DNA Labeling
In this method, a DNA template is denatured and then annealed to a mixture of random hexanucleotide primers. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating DIG-11-dUTP into the growing chains. This method is suitable for labeling DNA fragments of various sizes and results in homogeneously labeled probes.
Nick Translation Labeling of dsDNA
Nick translation involves treating double-stranded DNA with DNase I to create single-stranded nicks. DNA Polymerase I then adds nucleotides to the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end. By including DIG-11-dUTP in the reaction, the original nucleotides are replaced with labeled ones. This method is particularly useful for generating probes for in situ hybridization.
In Vitro Transcription of RNA Probes (Riboprobes)
DIG-labeled RNA probes, or riboprobes, are synthesized by in vitro transcription from a linearized DNA template cloned into a vector containing a bacteriophage RNA polymerase promoter (e.g., T7, T3, or SP6). The RNA polymerase incorporates DIG-11-UTP into the newly synthesized RNA transcript. Riboprobes are single-stranded and offer high sensitivity, making them ideal for in situ hybridization and Northern blotting.
Diagram: In Vitro Transcription Workflow
Caption: Workflow for the synthesis of DIG-labeled RNA probes.
Oligonucleotide Labeling
Synthetic oligonucleotides can be labeled with Digoxigenin at either the 5' or 3' end, or by adding a 3' tail.
-
3' End-Labeling: Terminal deoxynucleotidyl transferase (TdT) can add a single DIG-11-ddUTP to the 3' end of an oligonucleotide.
-
3' Tailing: TdT can also be used to add a tail of multiple DIG-11-dUTP and dATP residues to the 3' end.
-
5' End-Labeling: This typically involves chemical synthesis of an oligonucleotide with a 5' amino-linker, which is then coupled to a DIG-NHS-ester.
Detection of DIG-Labeled Probes
The detection of hybridized DIG-labeled probes is a multi-step process involving an anti-DIG antibody conjugated to a reporter molecule.
Diagram: DIG Detection Principle
References
- 1. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxigenin - Wikipedia [en.wikipedia.org]
- 4. Nucleic Acid Labeling [merckmillipore.com]
- 5. Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Digoxigenin Antibodies | Invitrogen [thermofisher.com]
- 7. Anti-Digoxigenin(DIG)antibody | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemiluminescent assay for the detection of viral and plasmid DNA using digoxigenin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [DNA probe labeling with digoxigenin-dUTP and its application in gene diagnosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Step-by-Step Guide to Digoxigenin (DIG) DNA Labeling by PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the generation of digoxigenin (B1670575) (DIG)-labeled DNA probes using the Polymerase Chain Reaction (PCR). PCR-based labeling is a highly efficient and versatile method for producing sensitive, non-radioactive probes for various molecular biology applications, including in situ hybridization, Southern blotting, and Northern blotting.[1][2] This technique is particularly advantageous when the starting template DNA is limited.[2][3] Here, we present a detailed, step-by-step protocol for DIG DNA labeling by PCR, guidance on optimizing reaction conditions, and methods for evaluating probe yield and labeling efficiency.
Introduction
The digoxigenin (DIG) system offers a safe and effective alternative to radioactive labeling methods.[4] The system relies on the incorporation of a steroid hapten, digoxigenin, isolated from Digitalis plants, into nucleic acid probes.[2] This hapten is not present in other biological materials, ensuring high specificity of detection using anti-DIG antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] Subsequent addition of a chemiluminescent or chromogenic substrate allows for sensitive visualization of the hybridized probe.[2]
PCR labeling of DNA probes involves the incorporation of DIG-11-dUTP, a modified deoxyuridine triphosphate, into the newly synthesized DNA strand by a thermostable DNA polymerase.[2] This method produces highly labeled, specific, and sensitive probes from small amounts of template DNA.[2][3]
Principle of DIG-PCR Labeling and Detection
The workflow for generating and using DIG-labeled probes involves several key stages, from the initial PCR labeling to the final detection in a hybridization assay.
Figure 1. Principle of DIG-PCR Labeling and Detection.
Experimental Protocols
Materials
-
DNA Template (10 pg to 1 µg)
-
Forward and Reverse Primers (10 µM each)
-
PCR Grade Water
-
10x PCR Buffer with MgCl₂ (or separate MgCl₂ solution for optimization)
-
DNA Polymerase (e.g., Taq or a high-fidelity polymerase)
-
PCR DIG Labeling Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP) OR individual dNTPs and DIG-11-dUTP.
-
PCR tubes
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit (optional)
Step-by-Step PCR Labeling Protocol
This protocol is a general guideline; optimal conditions may vary depending on the template, primers, and thermal cycler used. It is recommended to first optimize the PCR reaction with unlabeled dNTPs before proceeding with DIG labeling.
Workflow for DIG-PCR Labeling
Figure 2. Experimental workflow for DIG-PCR labeling.
-
Reaction Setup: Assemble the PCR reaction on ice in a sterile PCR tube. A typical 50 µL reaction is as follows:
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer with MgCl₂ | 5 | 1x |
| PCR DIG Labeling Mix* | 5 | 1x (e.g., 200 µM dATP, dCTP, dGTP; 130 µM dTTP; 70 µM DIG-11-dUTP) |
| Forward Primer (10 µM) | 1-2 | 0.2-0.4 µM |
| Reverse Primer (10 µM) | 1-2 | 0.2-0.4 µM |
| DNA Template | variable | 10 pg - 1 µg |
| DNA Polymerase | 0.5 | 1-2.5 units |
| PCR Grade Water | to 50 µL | - |
*Note: The ratio of DIG-11-dUTP to dTTP is critical. A common ratio is 1:2 (DIG-dUTP:dTTP), which corresponds to a 35% substitution of dTTP with DIG-11-dUTP.[1] Higher concentrations of DIG-dUTP can increase the label intensity but may reduce the PCR product yield.
-
Thermal Cycling: The following cycling conditions are a starting point. Optimize annealing temperature and extension time for your specific primer-template system.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94-95 | 2-5 min | 1 |
| Denaturation | 94-95 | 30-60 sec | 30-35 |
| Annealing | 50-65 | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ |
-
Analysis of Labeled Probe: Run 5-10 µL of the PCR product on a 1-2% agarose gel to verify the size and yield of the product. The DIG-labeled DNA will migrate slightly slower than unlabeled DNA of the same size.
-
Probe Purification (Optional): For most hybridization experiments, purification is not necessary.[1] However, if required for downstream applications, unincorporated nucleotides can be removed using a PCR purification kit or gel filtration.[5][6]
Estimation of Probe Yield
Accurate quantification of the DIG-labeled probe is crucial for reproducible hybridization results.[7][8] A direct detection method using a dot blot is recommended.[7]
-
Prepare serial dilutions of your labeled probe and a DIG-labeled control DNA of known concentration.
-
Spot 1 µL of each dilution onto a positively charged nylon membrane.
-
Fix the DNA to the membrane by UV crosslinking or baking.
-
Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.
-
Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration.[7]
Quantitative Data Summary
The efficiency of DIG incorporation and the final probe yield are influenced by the amount of template DNA and the reaction conditions.
Table 1: Expected Yield of DIG-Labeled DNA Probes
| Template Amount | Expected Yield (ng) | Detection Sensitivity |
| 10 pg | 50-100 | Can detect as little as 0.03-0.1 pg of target DNA.[3] |
| 100 pg | 200-400 | - |
| 1 ng | 1-2 µg | - |
| 10 ng | 5-10 µg | - |
| 100 ng | >20 µg | - |
Yields are approximate and can vary based on PCR efficiency.
Table 2: DIG-PCR Labeling Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Template DNA | 10 pg - 1 µg of plasmid DNA; 100 ng - 1 µg of genomic DNA | PCR is ideal for low amounts of template.[2] |
| DIG-11-dUTP:dTTP Ratio | 1:2 (35% DIG-dUTP) is a good starting point.[1] | Balances labeling efficiency and PCR yield.[1] Higher ratios may inhibit some polymerases. |
| Probe Size | 100 bp to 5 kb | Shorter probes are generally labeled more efficiently. |
| Detection Limit | As low as 1 pg of immobilized target DNA.[9][10] | High sensitivity is a key feature of the DIG system. |
| Probe Stability | >1 year at -20°C.[9] | DIG-labeled probes are very stable, allowing for consistent results over time.[9][11] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or No PCR Product | Suboptimal PCR conditions (annealing temp, Mg²⁺ conc.). | Optimize PCR with unlabeled dNTPs first. Use a robust polymerase blend. |
| High concentration of DIG-11-dUTP inhibiting the polymerase. | Decrease the DIG-11-dUTP:dTTP ratio. | |
| Poor template quality. | Use purified, high-quality template DNA. | |
| High Background in Hybridization | Probe concentration is too high. | Quantify the probe and use the recommended concentration (e.g., 25 ng/mL).[7][8] |
| Incomplete blocking or insufficient washing. | Optimize blocking and washing steps in your hybridization protocol. | |
| Weak Hybridization Signal | Low probe labeling efficiency or concentration. | Check probe yield and labeling by dot blot. Increase the number of PCR cycles. |
| Insufficient hybridization time or temperature. | Optimize hybridization conditions for your specific application. |
Conclusion
PCR-based digoxigenin labeling is a powerful technique for generating highly sensitive and specific DNA probes for a wide range of applications in molecular biology. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can reliably produce high-quality DIG-labeled probes, contributing to the success of their downstream experiments. The stability and safety of DIG-labeled probes make them an excellent choice for routine and high-throughput molecular analyses.[9]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Digoxigenin (DIG) Labeling Methods [merckmillipore.com]
- 3. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biotium.com [biotium.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of digoxigenin-labelled parvovirus DNA probe by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Na+/K+ ATPase Inhibition Assay Using Digoxigenin Monodigitoxoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Na+/K+ ATPase inhibition assay using Digoxigenin monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198).[1][2] This document outlines the mechanism of action, a comprehensive experimental protocol, and data presentation guidelines suitable for research and drug development purposes.
Introduction
This compound is a potent inhibitor of the Na+/K+ ATPase, an essential enzyme responsible for maintaining the sodium and potassium ion gradients across the cell membrane of animal cells.[1] The inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[3] This cascade of events enhances the contractility of cardiac muscle, forming the basis of the therapeutic effects of cardiac glycosides in conditions like congestive heart failure.[3] Beyond cardiotonic effects, the inhibition of Na+/K+ ATPase by cardiac glycosides is also being investigated for its potential in anticancer therapies.[4]
The assay described herein is a colorimetric method that quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of adenosine (B11128) triphosphate (ATP) by Na+/K+ ATPase.[3] The amount of liberated Pi is directly proportional to the enzyme's activity. By measuring the enzyme activity in the presence of varying concentrations of this compound, the inhibitory potency (e.g., IC50 value) can be determined.
Mechanism of Action of this compound
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase.[5][6] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport. The resulting increase in intracellular sodium and calcium levels leads to the downstream cellular effects.
Quantitative Data
| Compound | Parameter | Value (nM) | Enzyme Source | Reference |
| Digoxin | IC50 | ~164 | Human MDA-MB-231 cells | [7] |
| Digoxin | IC50 | 40 | Human A549 cells | [7] |
| Digoxigenin | Ki | 194 | Purified Isoform |
Experimental Protocol
This protocol is adapted from established methods for measuring Na+/K+ ATPase activity using a colorimetric malachite green-based assay.[3][8]
Materials and Reagents
-
This compound (CAS 5352-63-6)[1]
-
Na+/K+ ATPase enzyme preparation (e.g., porcine cerebral cortex)
-
Ouabain (B1677812) (positive control)
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)
-
Tris-HCl
-
NaCl
-
KCl
-
MgCl2
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
Malachite Green Reagent (see preparation below)
-
96-well microplate
-
Incubator
-
Microplate reader
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris-HCl in deionized water and adjust the pH to 7.4.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.[3]
-
This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve this compound in DMSO. Store at -20°C.[1]
-
Ouabain Stock Solution (1 mM in water): Dissolve ouabain in deionized water. Store at -20°C.[3]
-
ATP Solution (10 mM): Dissolve ATP in deionized water. Prepare this solution fresh for each experiment.[3]
-
Malachite Green Reagent: Prepare according to standard protocols, which typically involves mixing solutions of Malachite Green, ammonium (B1175870) molybdate, and a surfactant.[3][8] Commercially available kits are also an option.
Assay Procedure
-
Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period. This may require empirical determination.
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
50 µL of Assay Buffer.[3]
-
10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution) or vehicle control (DMSO).[3]
-
For the positive control, add a concentration of ouabain known to cause complete inhibition.
-
10 µL of the diluted Na+/K+ ATPase enzyme solution.[3]
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of the 10 mM ATP solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[3] The optimal incubation time should be determined to ensure the reaction remains in the linear range.
-
Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions or a standard protocol. This reagent will react with the inorganic phosphate produced by ATP hydrolysis to generate a colored product.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-640 nm) using a microplate reader.[8]
Data Analysis
-
Phosphate Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of phosphate produced.
-
Calculation of Na+/K+ ATPase Activity: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ouabain-insensitive ATPase activity.
-
Determination of IC50: Plot the percentage of Na+/K+ ATPase inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a suitable dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H44O8 | CID 93001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
Application Notes and Protocols for Anti-Digoxigenin Antibody Conjugation in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The digoxigenin (B1670575) (DIG) system is a powerful and versatile tool for non-radioactive labeling and detection of biomolecules in a variety of applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). Digoxigenin, a steroid isolated from Digitalis plants, acts as a small, highly antigenic hapten. Its absence in animal tissues ensures that anti-DIG antibodies exhibit high specificity with minimal cross-reactivity to other biological molecules.[1] This characteristic makes the DIG-anti-DIG interaction an ideal system for developing sensitive and specific immunoassays.
This document provides detailed protocols for the conjugation of enzymes to anti-digoxigenin antibodies and their subsequent application in various ELISA formats. It also includes quantitative data for performance assessment and troubleshooting guidelines to assist researchers in optimizing their assays.
Core Principles of the DIG-Anti-DIG System in ELISA
The fundamental principle of the DIG-anti-DIG system in ELISA revolves around the specific, high-affinity binding between a digoxigenin-labeled molecule and an anti-digoxigenin antibody. This interaction can be utilized in several ways:
-
Detection of DIG-labeled analytes: An anti-digoxigenin antibody, conjugated to a reporter enzyme such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), can be used to detect any molecule that has been previously labeled with digoxigenin.
-
Signal amplification: A primary antibody can be labeled with digoxigenin, and then an enzyme-conjugated anti-digoxigenin antibody can be used for detection. This indirect approach can amplify the signal.
-
Bridging assays: In certain formats, a DIG-labeled reagent and a biotin-labeled reagent can be used to "bridge" an analyte, which is then detected by an anti-digoxigenin-enzyme conjugate and streptavidin-enzyme conjugate, respectively.
The DIG system offers a robust alternative to other labeling systems, such as biotin-streptavidin, particularly in sample matrices where endogenous biotin (B1667282) may be present, leading to high background signals.
Data Presentation: Performance Characteristics
The following tables summarize key quantitative data related to anti-digoxigenin antibody conjugation and its performance in ELISA applications.
Table 1: Anti-Digoxigenin Antibody-Enzyme Conjugation Performance
| Parameter | Typical Value | Method of Determination |
| Molar Substitution Ratio (MSR) | 2-8 DIG molecules per antibody | Spectrophotometry (for DIG labeling) |
| Antibody Recovery Post-Conjugation | 50-80% | Spectrophotometry (A280) |
| Enzyme Activity Retention | > 80% | Enzyme activity assay |
| Conjugate Stability (at 4°C) | 12-18 months | ELISA performance over time |
Table 2: Performance of DIG-Based ELISA Systems
| ELISA Format | Analyte | Sensitivity | Dynamic Range | Reference |
| PCR-ELISA | DIG-labeled DNA | 0.1 pg | Not specified | [2] |
| Bridging ELISA | Anti-therapeutic antibody | ~11 ng/mL | Not specified | [3] |
| Competitive ELISA | Digoxin | 10 pg/well | 10 pg/well - 10 ng/well | [4] |
| Indirect ELISA | DIG-labeled antigen | High (qualitative) | Not specified | [1] |
Experimental Protocols
Protocol 1: Horseradish Peroxidase (HRP) Conjugation to Anti-Digoxigenin Antibody via NHS-Ester Chemistry
This protocol describes the conjugation of HRP to an anti-digoxigenin antibody using an N-Hydroxysuccinimide (NHS) ester-activated HRP.
Materials:
-
Anti-Digoxigenin Antibody (purified, in amine-free buffer like PBS)
-
NHS-ester activated Horseradish Peroxidase (HRP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Storage Buffer: PBS with 1% BSA and 0.02% Thimerosal
Procedure:
-
Antibody Preparation:
-
Dialyze the anti-digoxigenin antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives.
-
Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.
-
-
HRP-NHS Ester Reconstitution:
-
Immediately before use, dissolve the NHS-ester activated HRP in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the reconstituted HRP-NHS ester to the antibody solution at a molar ratio of 10:1 (HRP:antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated HRP and quenching reagents by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Measure the absorbance at 280 nm (for antibody) and 403 nm (for HRP) to determine the concentration and molar substitution ratio.
-
Add BSA to a final concentration of 1% and a preservative.
-
Store the conjugate in aliquots at -20°C or 4°C for short-term use.
-
Protocol 2: Indirect ELISA for Detection of a DIG-Labeled Antigen
This protocol outlines the use of an anti-digoxigenin-HRP conjugate to detect an antigen that has been labeled with digoxigenin.
Materials:
-
DIG-labeled antigen
-
Anti-Digoxigenin-HRP conjugate (from Protocol 1)
-
96-well ELISA plates
-
Coating Buffer: 100 mM carbonate-bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
TMB Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
Plate reader
Procedure:
-
Coating:
-
Dilute the DIG-labeled antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Dilute the anti-digoxigenin-HRP conjugate in Blocking Buffer to its optimal working concentration.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 3: Sandwich ELISA using a DIG-Labeled Detection Antibody
This protocol describes a sandwich ELISA where the detection antibody is labeled with digoxigenin, and an anti-digoxigenin-HRP conjugate is used for detection.
Materials:
-
Capture antibody (unlabeled)
-
Antigen standard and samples
-
DIG-labeled detection antibody
-
Anti-Digoxigenin-HRP conjugate
-
All other reagents as in Protocol 2
Procedure:
-
Coating:
-
Coat the plate with the capture antibody as described in Protocol 2.
-
-
Washing and Blocking:
-
Perform washing and blocking steps as in Protocol 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the DIG-labeled detection antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Anti-DIG-HRP Incubation:
-
Add 100 µL of the diluted anti-digoxigenin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing, Signal Development, and Reading:
-
Follow steps 6-9 from Protocol 2.
-
Visualizations
Caption: Workflow for HRP conjugation to an anti-digoxigenin antibody.
Caption: Signaling pathway for an indirect ELISA using a DIG-labeled antigen.
References
- 1. Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Lateral-Flow Immunochromatographic Strip for the Detection of Digoxin in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of anti-digoxigenin antibody HRP conjugate for PCR-ELISA DIG detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel homogeneous Biotin-digoxigenin based assay for the detection of human anti-therapeutic antibodies in autoimmune serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Non-radioactive Northern Blotting with Digoxigenin-labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a cornerstone technique in molecular biology for the detection and quantification of specific RNA molecules within a complex sample.[1][2] This method provides valuable information on gene expression, including transcript size, abundance, and the presence of splice variants. Traditionally, Northern blotting has relied on radioactive probes, which, while sensitive, pose significant safety, handling, and disposal challenges.[2][3]
The development of non-radioactive labeling methods has provided a safer and more convenient alternative without compromising sensitivity.[2][4] Among these, the digoxigenin (B1670575) (DIG) system has become widely adopted.[4] This system utilizes a steroid hapten, digoxigenin, isolated from Digitalis plants, to label nucleic acid probes.[5] The DIG-labeled probe is hybridized to the target RNA on a membrane and subsequently detected with a high-affinity anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP).[5] The enzyme then catalyzes a chemiluminescent reaction, producing light that can be captured on X-ray film or with a digital imager.[5][6]
The key advantages of the DIG system include high sensitivity, low background due to the high specificity of the anti-DIG antibody, and the stability of the labeled probes, which can be stored and reused.[5][7][8]
Principle of DIG-based Northern Blotting
The methodology involves the separation of RNA by size via denaturing gel electrophoresis, transfer to a solid support (nylon membrane), hybridization with a DIG-labeled RNA or DNA probe, and immunological detection of the hybrid molecules. The anti-digoxigenin antibody is conjugated to alkaline phosphatase (AP), which, in the presence of a chemiluminescent substrate like CSPD® or CDP-Star®, generates a sustained light emission at a wavelength of 477 nm.
Materials and Reagents
Equipment:
-
Electrophoresis unit for agarose (B213101) gels
-
Power supply
-
UV transilluminator
-
Capillary transfer system or electro-blotter
-
UV cross-linker
-
Hybridization oven or water bath with shaker
-
X-ray film cassettes and developing system or a chemiluminescence imaging system
-
Standard molecular biology laboratory equipment (pipettes, tubes, centrifuges, etc.)
Reagents:
-
Total RNA or mRNA of high purity
-
DEPC-treated water
-
Agarose (molecular biology grade)
-
Formaldehyde (37%)
-
10x MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
RNA loading buffer (e.g., 50% formamide, 6.14% formaldehyde, 1x MOPS, 10% glycerol, 0.05% Bromophenol Blue)[9]
-
20x SSC (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
Positively charged nylon membrane
-
DIG RNA Labeling Kit (e.g., from Roche)[10]
-
DIG Wash and Block Buffer Set (e.g., from Sigma-Aldrich)[9]
-
Anti-Digoxigenin-AP, Fab fragments
-
Chemiluminescent substrate (e.g., CDP-Star®)
-
Nuclease-free water
Experimental Protocols
RNA Preparation and Quality Control
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol, guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
Assess the integrity and concentration of the RNA. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands on a denaturing agarose gel. The A260/A280 ratio should be between 1.8 and 2.1.
Synthesis of DIG-labeled RNA Probes
DIG-labeled RNA probes are synthesized by in vitro transcription from a linearized plasmid template containing the cDNA of interest flanked by RNA polymerase promoters (e.g., T7, SP6).[10][11]
-
Linearize the plasmid DNA: Digest 5-10 µg of the plasmid with a restriction enzyme that cuts at the 5' end of the insert to generate a template for an antisense probe. Purify the linearized DNA by phenol/chloroform extraction and ethanol (B145695) precipitation.
-
Set up the in vitro transcription reaction:
-
Linearized template DNA: 1 µg
-
10x Transcription buffer: 2 µl
-
10x DIG RNA Labeling Mix (contains ATP, CTP, GTP, UTP, and DIG-11-UTP): 2 µl
-
RNase inhibitor: 1 µl
-
RNA polymerase (T7 or SP6): 2 µl
-
Nuclease-free water to a final volume of 20 µl
-
-
Incubate the reaction at 37°C for 2 hours.[11]
-
Remove the DNA template: Add 2 µl of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[11]
-
Purify the DIG-labeled RNA probe: Purify the probe by ethanol precipitation or using a spin column. Resuspend the probe in 50-100 µl of nuclease-free water.
-
Assess labeling efficiency (optional but recommended): Perform a dot blot with serial dilutions of the labeled probe and a labeled control RNA to estimate the concentration and labeling efficiency.
Northern Blotting
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1.0-1.5% agarose gel containing 1x MOPS buffer and 2.0% formaldehyde.[12]
-
Denature 10-20 µg of total RNA per lane by heating at 65°C for 10 minutes in RNA loading buffer, then chill on ice.[9][12]
-
Load the samples and run the gel in 1x MOPS buffer at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[12]
-
-
Capillary Transfer:
-
UV Cross-linking:
-
After transfer, rinse the membrane in 2x SSC.
-
Place the membrane RNA-side down on a UV transilluminator or use a UV cross-linker to immobilize the RNA (e.g., 120 mJ/cm²).[9]
-
Hybridization and Detection
-
Prehybridization:
-
Hybridization:
-
Denature the DIG-labeled probe (50-100 ng/ml) by boiling for 5 minutes and then snap-cooling on ice.[14]
-
Add the denatured probe to fresh, pre-warmed DIG Easy Hyb solution.
-
Pour off the prehybridization solution and add the probe-containing hybridization solution to the membrane.
-
Incubate overnight (12-16 hours) at 68°C with constant rotation.[9]
-
-
Stringency Washes:
-
Immunological Detection:
-
Rinse the membrane briefly in Washing Buffer (e.g., 100 mM maleic acid, 150 mM NaCl, pH 7.5, 0.3% Tween 20).
-
Incubate the membrane in Blocking Solution for 30-60 minutes.[11]
-
Dilute the Anti-Digoxigenin-AP antibody 1:10,000 in Blocking Solution.
-
Incubate the membrane in the antibody solution for 30 minutes at room temperature.[11]
-
Wash the membrane twice with Washing Buffer for 15 minutes each.[11]
-
Equilibrate the membrane in Detection Buffer (100 mM Tris-HCl, 100 mM NaCl, pH 9.5) for 2-5 minutes.[11]
-
-
Signal Generation and Detection:
-
Apply the chemiluminescent substrate (e.g., CDP-Star, diluted 1:100 in Detection Buffer) to the membrane.[11]
-
Incubate for 5 minutes at room temperature.[6]
-
Remove excess substrate, place the membrane in a plastic sheet protector, and expose it to X-ray film or a chemiluminescence imager. Exposure times can range from a few seconds to several minutes.[6][7]
-
Data Presentation
Table 1: Comparison of Detection Sensitivity
| Feature | DIG-labeled Probes | ³²P-labeled Probes |
| Detection Limit | As low as 0.03 pg of homologous DNA or 0.05 fmol of small RNA.[3][7] | Can detect down to 300 pg of DNA.[15] |
| Probe Stability | Stable for at least one year at -20°C.[7] | Half-life of ³²P is 14.3 days. |
| Signal Development | Typically 5 minutes to 1 hour. | Overnight to several days. |
| Resolution | High resolution, sharp bands. | Lower resolution due to isotope scatter. |
| Safety | Non-hazardous, no special disposal required. | Radioactive hazard, requires specialized handling and disposal. |
Table 2: Troubleshooting Common Problems in DIG-based Northern Blotting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - RNA degradation.- Insufficient amount of RNA loaded.- Poor transfer of RNA to the membrane.- Inefficient probe labeling.- Incorrect hybridization temperature. | - Check RNA integrity on a gel before blotting.- Load at least 10 µg of total RNA.[5]- Verify transfer by staining the gel with ethidium (B1194527) bromide after transfer.- Check probe labeling efficiency with a dot blot.- Optimize hybridization temperature based on probe GC content and length. |
| High Background | - Membrane allowed to dry out.- Insufficient blocking.- Hybridization temperature too low.- Probe concentration too high.- Inadequate stringency washes. | - Never let the membrane dry during the procedure.- Increase blocking time to 60 minutes.- Increase hybridization and wash temperatures.- Reduce probe concentration to 25-50 ng/ml.[14]- Increase the duration and temperature of high stringency washes. |
| Smeared Bands | - RNA degradation.- Gel electrophoresis issues. | - Use fresh, high-quality RNA.- Ensure the electrophoresis chamber and buffers are RNase-free. |
| Non-specific Bands | - Probe has homology to other RNAs.- Stringency of washes is too low. | - Perform a BLAST search to check for probe cross-reactivity.- Increase the temperature and decrease the salt concentration of the high stringency wash buffer. |
| White Bands (Signal Reversal) | - Too much target RNA loaded. | - Reduce the amount of total RNA loaded per lane to 1 µg or less when using highly sensitive RNA probes. |
Mandatory Visualizations
Caption: Workflow of DIG-based Northern Blotting.
Caption: Principle of DIG-based chemiluminescent detection.
References
- 1. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Northern Blot probes (non-radioactive) - Jena Bioscience [jenabioscience.com]
- 3. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]
- 4. Nonradioactive Northern blotting with biotinylated and digoxigenin-labeled RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 7. A sensitive non-radioactive northern blot method to detect small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Dig RNA Probe Synthesis and Purification [bio-protocol.org]
- 11. DIG Labeled RNA Probe Protocol [chlamycollection.org]
- 12. Northern Blot [protocols.io]
- 13. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
- 14. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
- 15. A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Digoxigenin in Immunohistochemistry (IHC): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Digoxigenin (B1670575) (DIG)
Digoxigenin (DIG) is a steroid hapten derived exclusively from the flowers and leaves of Digitalis plants.[1] As a small molecule with high antigenicity, it is widely used in molecular biology for labeling biomolecules such as proteins and nucleic acids.[1] A key advantage of the DIG system is that DIG is not naturally present in animal tissues, which means that anti-DIG antibodies exhibit minimal non-specific binding, leading to low background and high sensitivity in detection assays.[2] The interaction between digoxigenin and its corresponding antibody has a dissociation constant (Kd) of approximately 12 nM.[1]
In immunohistochemistry (IHC) and in situ hybridization (ISH), probes (antibodies or nucleic acids) are covalently labeled with DIG. These labeled probes are then detected using a high-affinity anti-digoxigenin antibody that is conjugated to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) or a fluorophore.[1] This indirect detection method provides a robust and versatile system for visualizing targets in tissue samples.
Key Applications in IHC and Related Techniques
The DIG system is a versatile tool with several important applications in tissue-based assays:
-
Chromogenic and Fluorescent IHC: Used as a standard hapten for indirect detection of antigens, providing a reliable alternative to biotin-based systems.
-
In Situ Hybridization (ISH): DIG-labeled RNA or DNA probes are the non-radioactive standard for detecting nucleic acid sequences in tissues, offering high sensitivity and excellent cellular resolution.[2][3][4][5] This is particularly useful for localizing mRNA expression within the morphological context of the tissue.
-
Combined ISH and IHC: Enables the simultaneous detection of mRNA (via DIG-labeled probes) and protein (via standard IHC) on the same tissue section, allowing for direct correlation of gene expression with protein localization.[6]
-
Signal Amplification: The DIG system can be integrated with amplification techniques like Tyramide Signal Amplification (TSA) to significantly enhance the detection sensitivity for low-abundance targets.[7]
-
Mouse-on-Mouse (MOM) IHC: A DIG-based detection system is advantageous for applying mouse primary antibodies on mouse tissues, as it eliminates the background staining caused by the secondary anti-mouse antibody binding to endogenous mouse immunoglobulins.[8]
Data Presentation: Comparative Analysis
Table 1: Comparison of Digoxigenin (DIG) and Biotin (B1667282) Labeling Systems
| Feature | Digoxigenin (DIG) System | Biotin System |
| Principle | A steroid hapten detected by an anti-DIG antibody. | A vitamin detected by streptavidin or avidin. |
| Endogenous Presence | Absent in animal tissues, resulting in very low background.[2][9] | Present in tissues like liver and kidney, which can cause high background.[8][9] |
| Sensitivity | High; comparable to or greater than biotin systems.[7][9][10][11] Studies have shown it to be 2 to 10-fold more sensitive in some applications.[10][11] | High, but can be limited by endogenous biotin. |
| Signal Amplification | Compatible with TSA and polymer-based systems.[7] | Compatible with ABC (Avidin-Biotin Complex) and polymer systems. |
| Multiplexing | Can be used alongside biotin for multi-labeling experiments.[10] | Can be used alongside DIG for multi-labeling experiments. |
| Recommendation | Highly recommended for tissues with high endogenous biotin content.[9][12] | Requires an additional blocking step for endogenous biotin.[13] |
Table 2: Overview of Commercial DIG Antibody Labeling Kits
| Kit Name | Manufacturer | Antibody Amount | Labeling Time | Key Features |
| Mix-n-Stain™ DIG Antibody Labeling Kit | Biotium | 5-100 µg | ~15-30 minutes | No purification step required; tolerates BSA, gelatin, and ascites.[14][15] |
| ChromaLINK® Digoxigenin One-Shot™ Kit | Vector Labs | 100 µg | ~90 minutes | Contains a UV-traceable chromophore for quantifying DIG incorporation.[16] |
| NIDS® DIY Digoxigenin Labeling Kit | ANP Technologies | Not specified | Not specified | Includes a rapid QC check that consumes only nanograms of the conjugate.[17] |
Table 3: Recommended Starting Dilutions for Anti-DIG Antibodies
| Application | Recommended Dilution Range | Reference |
| Immunohistochemistry (IHC) | 1:200 to 1:2000 | [18][19] |
| ELISA | 1:500 to 1:5000 | [19] |
| Western Blot (WB) | 1:500 to 1:5000 | [19] |
| In Situ Hybridization (ISH) | 1:100 to 1:500 | [3] |
Note: Optimal dilutions should always be determined empirically by the end-user.
Visualization of Workflows and Pathways
Caption: Basic principle of indirect chromogenic IHC using a DIG-labeled primary antibody.
Caption: Workflow for combined In Situ Hybridization (ISH) and Immunohistochemistry (IHC).
Caption: Tyramide Signal Amplification (TSA) workflow using the DIG system.
Experimental Protocols
Protocol 1: General Protocol for Chromogenic IHC on FFPE Sections using a DIG-Labeled System
This protocol describes the detection of a target antigen using a DIG-labeled primary antibody followed by an anti-DIG secondary antibody conjugated to HRP.
Materials:
-
Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Endogenous Peroxidase Quenching Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
DIG-labeled Primary Antibody
-
Anti-Digoxigenin-HRP conjugated antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each.[20] b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 2 changes for 3 minutes each. d. Immerse in 70% Ethanol: 2 changes for 3 minutes each. e. Rinse thoroughly in deionized water.[20]
-
Antigen Retrieval: a. Submerge slides in Antigen Retrieval Buffer. b. Heat slides in a pressure cooker, steamer, or water bath. For example, boil for 10-20 minutes.[18] c. Allow slides to cool to room temperature for at least 20 minutes.[18] d. Rinse slides in deionized water, then in Wash Buffer.
-
Endogenous Peroxidase Quenching: a. Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature. b. Rinse slides 3 times in Wash Buffer for 5 minutes each.
-
Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the DIG-labeled primary antibody in antibody diluent to its optimal concentration. b. Drain blocking buffer from slides (do not rinse). c. Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides 3 times in Wash Buffer for 5 minutes each. b. Apply the HRP-conjugated anti-Digoxigenin antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.
-
Chromogenic Detection: a. Rinse slides 3 times in Wash Buffer for 5 minutes each. b. Prepare the DAB substrate solution just before use. c. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes), monitoring under a microscope. d. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the stain in running tap water. c. Dehydrate the sections through graded ethanol and xylene. d. Coverslip the slides using a permanent mounting medium.
Protocol 2: Combined In Situ Hybridization (ISH) and IHC
This protocol outlines the detection of mRNA using a DIG-labeled probe (visualized with a blue/purple precipitate) followed by protein detection (visualized with a brown precipitate).
Materials:
-
All materials from Protocol 1.
-
DEPC-treated water and RNase-free reagents.
-
Permeabilization Buffer (e.g., Proteinase K in PBS).[21]
-
Prehybridization and Hybridization Buffers.[21]
-
DIG-labeled RNA probe (antisense for target, sense for control).
-
Stringency Wash Buffers (e.g., SSC-based).
-
Anti-Digoxigenin-AP conjugated antibody.
-
NBT/BCIP substrate solution.
-
Primary antibody for IHC target.
-
HRP-conjugated secondary antibody.
Procedure: Part A: In Situ Hybridization
-
Tissue Preparation: Perform deparaffinization and rehydration as described in Protocol 1, using RNase-free solutions.
-
Permeabilization: Incubate sections with Proteinase K (concentration and time must be optimized) at 37°C. Rinse with PBS.
-
Prehybridization: Cover the section with Prehybridization Buffer and incubate for 1-2 hours at the hybridization temperature (e.g., 50-65°C).[21][22]
-
Hybridization: Drain the prehybridization buffer and apply the DIG-labeled probe diluted in Hybridization Buffer. Incubate overnight at the hybridization temperature in a humidified chamber.[4][21]
-
Stringency Washes: Perform a series of washes with decreasing concentrations of SSC buffer at elevated temperatures to remove non-specifically bound probe.
-
Immunological Detection of DIG Probe: a. Wash slides in a maleic acid-based buffer (MABT).[4] b. Block with a suitable blocking reagent in MABT for 1 hour. c. Incubate with an AP-conjugated anti-Digoxigenin antibody (e.g., 1:100) overnight at 4°C.[3] d. Wash extensively with MABT, then equilibrate in a detection buffer (e.g., NTM buffer).[22] e. Incubate with NBT/BCIP substrate in the dark until a blue/purple precipitate forms. f. Stop the reaction by washing in PBS.
Part B: Immunohistochemistry 7. Peroxidase Quenching and Blocking: Proceed with steps 3 and 4 from Protocol 1. 8. Primary and Secondary Antibody Incubation: Proceed with steps 5 and 6 from Protocol 1, using the primary antibody against the protein of interest and an HRP-conjugated secondary antibody. 9. Chromogenic Detection: Proceed with step 7 from Protocol 1 to develop a brown DAB precipitate. 10. Mounting: Dehydrate and mount the slides as described in Protocol 1 (omit hematoxylin counterstain to avoid obscuring the ISH signal).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Signal | Ineffective antigen retrieval. | Optimize retrieval method (heat, time, pH).[23][24] |
| Primary antibody concentration is too low. | Perform a titration to find the optimal antibody concentration.[23] | |
| Issues with antibody storage or activity. | Use a fresh aliquot of antibody; verify storage conditions.[23] | |
| Tissue sections dried out during the procedure. | Ensure slides remain wet throughout the entire protocol.[23][25] | |
| Insufficient probe hybridization (for ISH). | Optimize hybridization temperature and time.[4] | |
| High Background | Primary or secondary antibody concentration is too high. | Dilute the antibodies further.[24] |
| Inadequate blocking. | Increase blocking time or try a different blocking reagent (e.g., serum from the secondary antibody host species).[26] | |
| Incomplete deparaffinization. | Use fresh xylene and increase incubation times.[25] | |
| Endogenous peroxidase activity not quenched. | Ensure the H₂O₂ quenching step is performed correctly.[25] | |
| Non-specific probe binding (for ISH). | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[3] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. Run a control without the primary antibody.[26] |
| Hydrophobic interactions. | Add detergents like Tween-20 to wash buffers and antibody diluents. | |
| Overstaining | Incubation times are too long. | Reduce incubation time for antibodies or the DAB substrate.[26] |
| Antibody concentrations are too high. | Further dilute the primary and/or secondary antibodies.[24] |
References
- 1. Digoxigenin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. genedetect.com [genedetect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcp.bmj.com [jcp.bmj.com]
- 12. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 13. IHC-P protocols | Abcam [abcam.com]
- 14. Biotium Mix-n-Stain Digoxigenin Antibody Labeling Kit, 1x(50-100ug) labeling, | Fisher Scientific [fishersci.com]
- 15. biotium.com [biotium.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. anptinc.com [anptinc.com]
- 18. Digoxigenin Monoclonal Antibody (Dig) (605-680) [thermofisher.com]
- 19. anti-Digoxigenin Antibody [ABIN1514935] - Chemical, ELISA, WB, IHC [antibodies-online.com]
- 20. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 21. bicellscientific.com [bicellscientific.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. documents.cap.org [documents.cap.org]
- 24. bma.ch [bma.ch]
- 25. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 26. bosterbio.com [bosterbio.com]
Application Notes and Protocols for DIG-Based Dot Blot in Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a Digoxigenin (DIG)-based dot blot for the sensitive and specific detection of nucleic acids. This non-radioactive method is a powerful tool for various molecular biology applications, including gene expression analysis, screening of recombinant clones, and diagnostics.
Principle of the DIG-Based Dot Blot
The DIG system utilizes the steroid hapten Digoxigenin, isolated from digitalis plants, to label nucleic acid probes.[1] This system offers high specificity because anti-DIG antibodies do not bind to other biological molecules.[1] The DIG-labeled probe is hybridized to target nucleic acids immobilized on a membrane. Subsequent detection is achieved using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP). The enzyme catalyzes a reaction with a specific substrate to produce a colored precipitate (colorimetric detection) or light (chemiluminescent detection), allowing for the visualization and quantification of the target nucleic acid.[2]
Experimental Workflow
The overall workflow of a DIG-based dot blot can be summarized in the following key stages:
Figure 1: A diagram illustrating the sequential steps involved in a DIG-based dot blot experiment.
Detailed Protocols
I. Preparation of DIG-Labeled Probes
Several methods can be used to label nucleic acid probes with DIG, including random primed labeling, PCR, and in vitro transcription.
A. Random Primed Labeling of DNA Probes
This method is based on the hybridization of random hexanucleotides to a denatured DNA template.[1] The Klenow fragment of DNA polymerase then synthesizes a complementary strand, incorporating DIG-11-dUTP.
Protocol:
-
To a microcentrifuge tube, add 10 ng to 3 µg of template DNA.
-
Add sterile, double-distilled water to a final volume of 15 µL.
-
Denature the DNA by heating at 100°C for 10 minutes, then immediately chill on ice.
-
Add 2 µL of DIG-DNA Labeling Mix (10x concentrate) and 2 µL of Klenow enzyme, labeling grade.
-
Mix gently and centrifuge briefly.
-
Incubate for at least 1 hour at 37°C (can be extended overnight for higher yield).
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
II. Dot Blot Procedure
A. Sample Preparation and Application
-
Prepare serial dilutions of your nucleic acid samples (e.g., total RNA, fragmented DNA) in RNase-free water or an appropriate buffer.[3]
-
For RNA samples, it is recommended to denature them to prevent secondary structures that might hinder probe binding.[3] Mix the RNA sample with 3 volumes of Denaturing Buffer (e.g., containing formaldehyde (B43269) and SSC) and incubate at 65°C for 15 minutes.
-
Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size.[3][4]
-
Using a pencil, lightly mark a grid on the membrane to guide sample application.[4]
-
Spot 1-2 µL of each sample dilution directly onto the membrane.[3][4] Allow the spots to dry completely.
B. Immobilization of Nucleic Acids
-
Place the membrane with the nucleic acid side down on a UV transilluminator and crosslink for 1-5 minutes to fix the samples to the membrane.[4]
III. Hybridization and Detection
The following protocol is for a 10 cm x 10 cm membrane. Adjust volumes accordingly.
A. Prehybridization
-
Place the membrane in a hybridization bottle or bag with 20 mL of pre-warmed DIG Easy Hyb solution.
-
Incubate for at least 30 minutes at the appropriate hybridization temperature (typically 42-50°C for DNA probes and 68°C for RNA probes) with gentle agitation.
B. Hybridization
-
Denature the DIG-labeled probe by boiling for 5 minutes and immediately chilling on ice.
-
Add the denatured probe to 5-10 mL of fresh, pre-warmed DIG Easy Hyb solution (a typical probe concentration is 25 ng/mL).
-
Pour off the prehybridization solution and add the hybridization solution containing the probe to the membrane.
-
Incubate overnight at the hybridization temperature with gentle agitation.
C. Post-Hybridization Washes
-
Wash the membrane twice with 2x SSC, 0.1% SDS at room temperature for 5 minutes each.
-
Wash the membrane twice with 0.5x SSC, 0.1% SDS at 65-68°C for 15 minutes each. These high-stringency washes are crucial for reducing background.
D. Immunological Detection
-
Rinse the membrane briefly (1-5 minutes) in Washing Buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5, 0.3% Tween 20).[2]
-
Incubate the membrane in 100 mL of Blocking Solution for 30 minutes.[2]
-
Incubate for 30 minutes in 20 mL of Antibody Solution (Anti-Digoxigenin-AP, Fab fragments, diluted 1:5000 to 1:2000 in Blocking Solution).[2][4]
-
Wash the membrane twice for 15 minutes each in 100 mL of Washing Buffer.[2]
-
Equilibrate the membrane for 2-5 minutes in 20 mL of Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[2]
E. Signal Development
-
Incubate the membrane in 10 mL of freshly prepared color substrate solution (e.g., NBT/BCIP) in the dark.[2]
-
Monitor the color development. The reaction can take from a few minutes to several hours.
-
Once the desired spot intensity is reached, stop the reaction by washing the membrane with sterile water.
-
Dry the membrane and document the results by scanning or photography.
The detection process can be visualized as follows:
Figure 2: The signaling pathway for the immunological detection of DIG-labeled nucleic acids.
Data Presentation and Quantitative Analysis
A key application of the dot blot is the semi-quantitative analysis of target nucleic acid levels. This is achieved by comparing the signal intensity of unknown samples to that of a dilution series of a known standard.[4][5]
Example of Quantitative Data Summary:
To quantify the concentration of a target mRNA in different samples, a serial dilution of a known concentration of in vitro transcribed sense RNA (Control RNA) can be spotted alongside the unknown samples. After performing the dot blot, the signal intensities can be measured using densitometry software.
| Sample ID | Dilution Factor | Spotted Amount (pg) | Signal Intensity (Arbitrary Units) | Calculated Concentration (pg/µL) |
| Control RNA | 1:1 | 100 | 15,840 | - |
| 1:10 | 10 | 8,210 | - | |
| 1:100 | 1 | 1,650 | - | |
| 1:1000 | 0.1 | 350 | - | |
| Sample A | 1:5 | - | 7,950 | ~19.5 |
| Sample B | 1:5 | - | 4,120 | ~9.9 |
| Negative Control | - | 0 | 50 | 0 |
In this example, the signal intensity of Sample A is comparable to the 10 pg control spot. Since Sample A was diluted 1:5 and 1 µL was spotted, the approximate concentration can be calculated.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Inefficient blocking | Ensure the blocking agent is fully dissolved.[6] Increase blocking time or use a different blocking reagent. |
| Probe concentration too high | Reduce the concentration of the DIG-labeled probe in the hybridization solution.[2] | |
| Insufficient washing | Increase the duration and stringency of the post-hybridization washes. | |
| No or Weak Signal | Inefficient probe labeling | Check the labeling efficiency by running a direct detection on a small dilution series of the probe.[7] |
| Insufficient amount of target nucleic acid | Increase the amount of sample spotted on the membrane. | |
| Probe degradation | Ensure proper handling and storage of the DIG-labeled probe. | |
| Uneven or Spotty Signal | Air bubbles during transfer/hybridization | Carefully remove any air bubbles when placing the membrane in solutions.[6] |
| Aggregation of antibody | Centrifuge the antibody solution before use or filter it.[6] | |
| Membrane dried out during the procedure | Keep the membrane wet at all times after the initial sample application and immobilization.[8] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. RNA dot blot protocol | Abcam [abcam.com]
- 4. Dot Blot for Probe Quantification - Ucsbgalaxy [osiris.eemb.ucsb.edu]
- 5. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 6. arp1.com [arp1.com]
- 7. My dot blot hybridization doesn't work! - Molecular Biology [protocol-online.org]
- 8. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
Digoxigenin end-labeling of oligonucleotides for EMSA
An Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-nucleic acid interactions. This method relies on the principle that a protein-DNA or protein-RNA complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled probe.[1][2][3][4]
Traditionally, these probes were labeled with radioactive isotopes like ³²P. However, due to safety concerns, handling restrictions, and the short half-life of radioisotopes, non-radioactive labeling methods have become a preferred alternative.[1][5][6][7] Among these, the digoxigenin (B1670575) (DIG) system offers a sensitive, stable, and safe option for labeling and detecting oligonucleotides in EMSA.[5][6][7][8]
This application note provides detailed protocols for the 3'-end labeling of oligonucleotides with digoxigenin-11-dideoxyuridine-triphosphate (DIG-11-ddUTP) and their subsequent use in a chemiluminescent EMSA.
Principle of Digoxigenin (DIG) End-Labeling
The labeling process utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of a single DIG-11-ddUTP molecule to the 3'-hydroxyl (-OH) end of an oligonucleotide.[9][10][11][12] Because dideoxynucleotides (ddUTP) lack a 3'-OH group, the reaction terminates after the addition of a single labeled nucleotide. This method is versatile and can be used for both single-stranded and double-stranded DNA, regardless of whether the ends are blunt or have 5' or 3' overhangs.[9][11][13]
Advantages of the DIG System for EMSA
-
Enhanced Safety : Completely eliminates the risks and regulatory burdens associated with radioactive materials.[1][5][6][7]
-
Probe Stability : DIG-labeled oligonucleotides are highly stable and can be stored for at least a year at -20°C without loss of function, in stark contrast to ³²P-labeled probes which have a half-life of about two weeks.[5][6][14]
-
High Sensitivity : The chemiluminescent detection method provides sensitivity comparable to that of radioactive probes.[5][6]
-
Labeling Specificity : The addition of a single DIG molecule at the 3'-end minimizes the risk of interfering with the protein's binding to its recognition sequence.[9][10][11]
Experimental Workflow Overview
The overall process involves three main stages: labeling the oligonucleotide with DIG, performing the binding reaction and electrophoretic separation, and finally, detecting the shifted bands via chemiluminescence.
Quantitative Data Summary
For reproducible results, the concentration of each component in the labeling and binding reactions is critical. The following tables provide recommended concentration ranges.
Table 1: DIG 3'-End Labeling Reaction Components
| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration/Amount |
| 5x Reaction Buffer | 5x | 4 µL | 1x |
| CoCl₂ Solution | 25 mM | 4 µL | 5 mM |
| Annealed Oligonucleotide | 25 µM (100 pmol/4 µL) | 1-4 µL | 50 - 100 pmol |
| DIG-11-ddUTP | 1 mM | 1 µL | 50 µM |
| Terminal Transferase (TdT) | 2.5 - 400 U/µL | 1 µL | 2.5 - 400 Units |
| Nuclease-Free Water | - | To 20 µL | - |
| Note: Component amounts are based on typical kit protocols and may require optimization.[6][12] |
Table 2: EMSA Binding Reaction Components
| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration/Amount |
| 5x-10x Binding Buffer | 5x-10x | 2-4 µL | 1x |
| Nuclear/Cell Extract | 1-5 µg/µL | 1-5 µL | 1-10 µg |
| Poly [d(I-C)] | 1 µg/µL | 1 µL | 50 ng/µL |
| DIG-labeled Probe | 10-50 fmol/µL | 1 µL | 10-50 fmol |
| Unlabeled Competitor (Optional) | 1-10 pmol/µL | 1 µL | 50-500 fold molar excess |
| Nuclease-Free Water | - | To 20 µL | - |
| Note: The optimal amount of protein extract and competitor DNA must be determined empirically.[13][15] |
Table 3: Comparison of Probe Labeling Methods
| Feature | ³²P End-Labeling | DIG End-Labeling |
| Label | Radioactive Isotope (³²P) | Digoxigenin Hapten |
| Safety | Hazardous, requires special handling and disposal | Non-hazardous |
| Probe Half-Life | ~14 days | >1 year at -20°C |
| Detection Method | Autoradiography | Chemiluminescence/Colorimetric |
| Detection Time | Hours to days | Minutes to hours |
| Sensitivity | Very high | High, comparable to radioactive |
| Source: Information compiled from multiple sources.[4][5][6][7][16] |
Experimental Protocols
Protocol 1: Annealing of Complementary Oligonucleotides
If starting with two single-stranded, complementary oligonucleotides, they must first be annealed to form a double-stranded probe.
-
In a microcentrifuge tube, combine 1 nmol of each complementary oligonucleotide.
-
Add annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) to a final volume of 50 µL.
-
Heat the mixture to 95°C for 10 minutes.
-
Allow the mixture to cool slowly to room temperature over 2-3 hours. This can be done by turning off the heat block and leaving the tube in it.
-
The annealed, double-stranded oligonucleotide is now ready for labeling.
Protocol 2: DIG 3'-End Labeling of Oligonucleotides
This protocol is for a standard 20 µL labeling reaction.
-
On ice, add the following reagents to a sterile microcentrifuge tube in the order listed:
-
Nuclease-free water to bring the final volume to 20 µL.
-
4 µL of 5x Reaction Buffer.
-
4 µL of 25 mM CoCl₂ solution.
-
100 pmol of the double-stranded oligonucleotide probe from Protocol 1.[6]
-
1 µL of 1 mM DIG-11-ddUTP solution.
-
1 µL of Terminal Transferase (TdT).
-
-
Mix the components gently by pipetting. Do not vortex.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
(Optional but recommended) Precipitate the labeled DNA by adding 2 µL of 4 M LiCl and 60 µL of ice-cold 100% ethanol. Incubate at -70°C for 2 hours or -20°C overnight.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant and resuspend the pellet in 20-50 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
-
The DIG-labeled probe is ready for use and can be stored at -20°C.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
-
Set up the binding reactions in microcentrifuge tubes on ice. The total volume is typically 20 µL.
-
Add the following components in the specified order:
-
Nuclease-free water.
-
2 µL of 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 600 mM KCl, 20 mM EDTA, 20 mM DTT, 120% glycerol).
-
1 µL of 1 µg/µL Poly [d(I-C)] (a non-specific competitor to reduce non-specific binding).[13]
-
Nuclear or cell extract (start with 3-5 µg and optimize).
-
-
For competition assays, add the unlabeled competitor probe at this stage:
-
Specific Competitor : Add a 50 to 500-fold molar excess of the same oligonucleotide sequence, but unlabeled. Incubate for 15 minutes at room temperature.[15]
-
Non-specific/Mutant Competitor : Add an equivalent molar excess of an unrelated or mutated oligonucleotide sequence to confirm binding specificity.
-
-
Add 1 µL of the DIG-labeled probe (typically 20-50 fmol).
-
Incubate the complete reaction mixture at room temperature for 15-30 minutes.
-
Add 2 µL of 6x Loading Dye (e.g., glycerol-based, without SDS).
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 10-15 V/cm in a cold room (4°C) until the loading dye has migrated approximately two-thirds of the way down the gel.[17]
Protocol 4: Transfer and Chemiluminescent Detection
-
Transfer : After electrophoresis, electroblot the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) at 380-400 mA for 45-60 minutes in 0.5x TBE buffer.[14]
-
Crosslinking : UV-crosslink the DNA to the membrane according to the manufacturer's instructions for the crosslinker.
-
Blocking : Block the membrane by incubating it in 20 mL of blocking solution (e.g., 1x Maleic Acid Buffer with 1% Blocking Reagent) for 30-60 minutes at room temperature with gentle agitation.[5]
-
Antibody Incubation : Dilute the Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate 1:10,000 to 1:20,000 in blocking solution. Incubate the membrane in this solution for 30 minutes at room temperature.[5][18]
-
Washing : Wash the membrane twice for 15-20 minutes each in 100-200 mL of wash buffer (e.g., Maleic Acid Buffer with 0.3% Tween 20).[5]
-
Equilibration : Equilibrate the membrane in 50 mL of detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl) for 5 minutes.
-
Detection : Place the membrane on a clean, flat surface (like a sheet protector). Apply 1 mL of a chemiluminescent substrate (e.g., CSPD® or CDP-Star®) evenly over the surface. Incubate for 5-10 minutes.
-
Signal Capture : Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose it to an X-ray film or a chemiluminescence imager to capture the signal. Exposure times can range from 5 minutes to 1 hour depending on signal strength.[5]
Troubleshooting
Table 4: Common EMSA Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Inefficient probe labeling. | Check labeling efficiency via dot blot against a labeled control.[5][14] |
| Inefficient transfer to membrane. | Verify transfer efficiency by staining the gel with Ethidium Bromide after transfer. Use a positively charged nylon membrane.[14][19] | |
| Inactive protein or insufficient amount. | Use fresh protein extract. Add protease inhibitors. Increase the amount of extract in the binding reaction.[13][19] | |
| Sub-optimal binding conditions. | Optimize salt concentration (KCl), glycerol, and MgCl₂ in the binding buffer.[13][19] | |
| High Background/Smears | Too much protein extract. | Reduce the amount of protein extract in the binding reaction.[19] |
| Insufficient non-specific competitor. | Increase the amount of Poly [d(I-C)]. Try a different competitor like sonicated salmon sperm DNA.[13][19] | |
| DNA-protein complexes dissociated during electrophoresis. | Run the gel at 4°C with cold running buffer.[19] | |
| Non-specific Bands | Protein binding to probe non-specifically. | Increase the amount of non-specific competitor DNA. Pre-incubate the extract with the competitor before adding the labeled probe.[2][13][19] |
| Shifted band is not reduced by specific unlabeled competitor. | The observed shift is likely due to a non-specific interaction. Redesign the probe or optimize binding conditions.[15][19] | |
| Shifted Band in Free Probe Lane | Probe is not fully denatured or has secondary structures. | This is a common artifact with some kits. Ethanol precipitation after labeling can help remove unincorporated nucleotides and other reagents that might cause this.[20] |
References
- 1. researchgate.net [researchgate.net]
- 2. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ou.edu [ou.edu]
- 6. ou.edu [ou.edu]
- 7. byjus.com [byjus.com]
- 8. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]
- 9. DIG 3'-End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP, (Desthio)Biotin & Digoxigenin 3' End Oligonucleotide Labeling Kits - Jena Bioscience [jenabioscience.com]
- 10. DIG 3'-End Oligonucleotide Labeling Kit with Digoxigenin-11-ddUTP, Kits para Marcação Biotina & Digoxigenina por 3’End Nucleotídeos - Cellco [cellco.com.br]
- 11. jenabioscience.com [jenabioscience.com]
- 12. thomassci.com [thomassci.com]
- 13. DIG Gel Mobility Shift Assay Troubleshooting [sigmaaldrich.com]
- 14. Non-radioactive mobility shift assay [fgsc.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. oncology.wisc.edu [oncology.wisc.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. thermofisher.com [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Dual-Labeling Experiments with Digoxigenin and Biotin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeling with digoxigenin (B1670575) (DIG) and biotin-conjugated probes is a powerful technique for the simultaneous detection of two different nucleic acid sequences (DNA or RNA) within a single sample. This method is particularly valuable in in situ hybridization (ISH) applications, allowing for the precise spatial and temporal co-localization of different transcripts or genomic loci. By visualizing two targets concurrently, researchers can gain deeper insights into gene expression patterns, cellular heterogeneity, and the functional relationships between different molecular entities.[1]
This document provides detailed application notes and protocols for performing dual-labeling experiments, with a focus on fluorescence in situ hybridization (FISH). The protocols cover probe labeling, tissue preparation, hybridization, and signal detection. Additionally, guidance on data acquisition and interpretation is provided.
Key Advantages of Dual-Labeling with DIG and Biotin (B1667282):
-
Simultaneous Detection: Visualize two different targets in the same cell or tissue section, providing contextual information.
-
High Specificity and Sensitivity: Both haptens (DIG and biotin) are recognized by high-affinity antibodies or binding proteins, enabling robust and specific detection.[2][3]
-
Versatility: The system can be adapted for both chromogenic and fluorescent detection methods.
-
Reduced Background: Digoxigenin is a plant steroid not found in animal tissues, minimizing non-specific background signals.[4][5]
I. Application Notes
Probe Design and Labeling Strategy
Successful dual-labeling experiments begin with carefully designed probes. The choice of labeling one probe with DIG and the other with biotin can be strategic. If one target is expected to have a significantly lower expression level, it is often beneficial to use the detection system with the stronger signal amplification.[6] While the sensitivity of DIG and biotin detection systems is often comparable, this can be empirically determined for your specific system.[2][3]
Endogenous Biotin Considerations
A critical consideration when using biotin-labeled probes is the potential for endogenous biotin in certain tissues, such as the kidney, liver, and brain.[5][6] This can lead to high background signals. To mitigate this, it is essential to perform a blocking step using avidin (B1170675) and biotin prior to applying the streptavidin-conjugate for detection. Alternatively, in tissues with high endogenous biotin, using a DIG-labeled probe for the second target is recommended.[3]
Detection Methods: Chromogenic vs. Fluorescent
-
Chromogenic Detection: This method utilizes enzymes such as alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated to anti-DIG antibodies or streptavidin. The enzymes convert soluble substrates into colored precipitates at the site of hybridization. For dual-labeling, two different enzyme-substrate combinations are used to produce distinct colors (e.g., blue and brown).[1][7] This method is well-suited for brightfield microscopy and provides excellent morphological detail.
-
Fluorescent Detection: In this approach, fluorophore-conjugated antibodies or streptavidin are used to detect the DIG and biotin labels. This allows for the visualization of signals using fluorescence microscopy. The use of distinct fluorophores for each probe enables clear differentiation of the two targets. Fluorescent detection is highly sensitive and is the preferred method for quantitative analysis.
II. Experimental Protocols
Probe Labeling
This protocol describes the labeling of RNA probes by in vitro transcription. DNA probes can be labeled using methods such as nick translation or random priming.
Materials:
-
Linearized plasmid DNA template
-
In vitro transcription kit (e.g., T7, SP6, or T3 RNA polymerase)
-
DIG RNA Labeling Mix
-
Biotin RNA Labeling Mix
-
RNase-free water, buffers, and tubes
Protocol:
-
Set up two separate in vitro transcription reactions, one for the DIG-labeled probe and one for the biotin-labeled probe.
-
To a sterile microcentrifuge tube, add the following components in order at room temperature:
-
Template DNA (0.5 - 1.0 µg)
-
Transcription Buffer (10X)
-
DIG or Biotin RNA Labeling Mix (10X)
-
RNase Inhibitor
-
RNA Polymerase
-
RNase-free water to a final volume of 20 µL.
-
-
Mix gently and incubate at 37°C for 2 hours.
-
(Optional) Add DNase I to remove the template DNA and incubate for a further 15 minutes at 37°C.
-
Purify the labeled RNA probes using a spin column or ethanol (B145695) precipitation.
-
Resuspend the probes in RNase-free water and store at -80°C.
-
Assess the labeling efficiency and probe integrity by dot blot or gel electrophoresis.
Dual-Labeling Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general workflow for dual-labeling FISH on paraffin-embedded tissue sections. Optimization may be required for different sample types.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Proteinase K
-
Hybridization Buffer
-
DIG-labeled probe
-
Biotin-labeled probe
-
Stringency wash buffers (e.g., SSC)
-
Blocking solution (e.g., BSA or normal serum)
-
Anti-Digoxigenin antibody conjugated to a fluorophore (e.g., Rhodamine)
-
Streptavidin conjugated to a different fluorophore (e.g., FITC)
-
DAPI nuclear counterstain
-
Antifade mounting medium
Protocol:
-
Pretreatment:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Digest with Proteinase K to improve probe penetration. The concentration and time should be optimized.
-
Wash slides in PBS.
-
-
Hybridization:
-
Prepare the hybridization mix containing the DIG-labeled and biotin-labeled probes diluted in hybridization buffer (e.g., 1-10 ng/µL).
-
Denature the probes and the target DNA/RNA on the slides.
-
Apply the hybridization mix to the tissue sections, cover with a coverslip, and seal.
-
Incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 37-55°C).[4]
-
-
Post-Hybridization Washes:
-
Remove the coverslips and perform a series of stringency washes with SSC buffer at increasing temperatures to remove non-specifically bound probes.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking solution for 1 hour at room temperature.
-
Incubate with the primary detection reagents (e.g., anti-DIG-Rhodamine and Streptavidin-FITC) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the slides extensively with PBS or TNT buffer to remove unbound detection reagents.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for DAPI, FITC, and Rhodamine.
-
III. Data Presentation
Quantitative analysis of dual-labeling experiments often involves measuring the intensity and co-localization of the two fluorescent signals. The data can be summarized in tables for clear comparison across different experimental conditions or regions of interest.
Table 1: Quantification of mRNA Expression Levels
| Target Gene | Probe Label | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Positive Cells ± SD |
| Gene X | DIG-Rhodamine | 152.3 ± 12.8 | 68.4 ± 5.2 |
| Gene Y | Biotin-FITC | 98.7 ± 9.1 | 45.1 ± 3.9 |
Table 2: Co-localization Analysis
| Co-localization Metric | Gene X and Gene Y |
| Pearson's Correlation Coefficient | 0.78 ± 0.06 |
| Mander's Overlap Coefficient (M1) | 0.85 ± 0.04 |
| Mander's Overlap Coefficient (M2) | 0.62 ± 0.07 |
M1 represents the fraction of Gene X signal that co-localizes with Gene Y signal. M2 represents the fraction of Gene Y signal that co-localizes with Gene X signal.
IV. Visualizations
Experimental Workflow
References
- 1. Double-label in situ hybridization using biotin and digoxigenin-tagged RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interphase cytogenetics using biotin and digoxigenin labelled probes I: relative sensitivity of both reporter molecules for detection of HPV16 in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OBM Genetics | New Tools in Cognitive Neurobiology: Biotin-Digoxigenin Detection of Overlapping Active Neuronal Populations by Two-Color c-fos Compartment Analysis of Temporal Activity by Fluorescent in situ Hybridization (catFISH) and c-Fos Immunohistochemistry [lidsen.com]
- 5. Biotin and digoxigenin as labels for light and electron microscopy in situ hybridization probes: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Introduction [people.biology.ucsd.edu]
Application Notes and Protocols for Chemiluminescent Detection of DIG-Labeled Probes in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The use of digoxigenin (B1670575) (DIG)-labeled probes coupled with chemiluminescent detection offers a highly sensitive and specific non-radioactive alternative for protein analysis. This method relies on the strong affinity between the DIG hapten and an anti-DIG antibody, which is typically conjugated to an enzyme such as alkaline phosphatase (AP). The enzyme then catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured by X-ray film or a digital imaging system. This application note provides a detailed protocol for performing Western blotting using DIG-labeled probes and chemiluminescent detection, along with data on the performance of different substrates.
The DIG system's specificity arises from the fact that digoxigenin is a steroid exclusively found in Digitalis plants, ensuring that anti-DIG antibodies do not cross-react with other biological molecules.[1][2] This high specificity contributes to a high signal-to-noise ratio. Chemiluminescent detection methods are renowned for their sensitivity, capable of detecting target proteins in the picogram to femtogram range.[3][4][5]
Principle of Detection
The detection of DIG-labeled probes in Western blotting is a multi-step process that culminates in the generation of a light signal proportional to the amount of the target protein. After the transfer of proteins from the gel to a membrane, the membrane is blocked to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein, which has been previously labeled with DIG. Subsequently, an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP), is added. This antibody specifically binds to the DIG-labeled primary antibody. Finally, a chemiluminescent substrate is introduced. The enzyme catalyzes the decomposition of the substrate, resulting in the emission of light at a specific wavelength. This light is captured to visualize the protein of interest.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of chemiluminescent detection and the overall experimental workflow.
References
Troubleshooting & Optimization
How to reduce high background in digoxigenin in situ hybridization
Welcome to our technical support center for digoxigenin (B1670575) (DIG) in situ hybridization (ISH). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly high background staining, that can be encountered during your experiments.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. The following section provides a systematic approach to identifying and resolving the root causes of high background in your DIG ISH experiments.
dot
Optimizing digoxigenin-labeled probe concentration for Northern blots
Welcome to our technical support center for optimizing digoxigenin (B1670575) (DIG)-labeled probes for Northern blot analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for a DIG-labeled probe in a Northern blot hybridization?
A1: The optimal concentration of a DIG-labeled probe is crucial for achieving a strong signal with low background. For RNA probes, a concentration of 50-100 ng/mL in the hybridization buffer is generally recommended.[1][2] DNA probes, which may produce weaker signals and higher background compared to RNA probes, are typically used at a concentration of 25 ng/mL.[2] For small RNA detection using DIG-labeled oligonucleotide probes containing locked nucleic acids (LNA), concentrations between 0.2 nM and 2 nM have been shown to be effective, with higher concentrations improving the detection of low-abundance RNAs.[3]
Q2: How does probe concentration affect the signal and background on my Northern blot?
A2: Probe concentration directly impacts the signal-to-noise ratio. Insufficient probe concentration will result in a weak or undetectable signal. Conversely, an excessively high probe concentration can lead to high background, making it difficult to discern the specific signal.[2][3] For instance, using 10 µg of a DIG-labeled RNA probe can lead to such a strong signal that even brief exposures result in high background.[4][5] It is important to empirically determine the optimal concentration for your specific probe and target.
Q3: Should I use a DNA or an RNA probe for my Northern blot?
A3: For detecting mRNA, DIG-labeled RNA probes (riboprobes) are generally recommended over DNA probes.[1] RNA probes tend to provide stronger signals and less non-specific hybridization, especially for detecting rare transcripts.[1][2][6] DNA probes are often suitable for detecting abundant mRNAs, such as housekeeping genes.[1]
Q4: How can I assess the quality and sensitivity of my DIG-labeled probe before performing a Northern blot?
A4: A dot blot assay is a highly recommended quality control step to determine the sensitivity of your DIG-labeled probe before using it in a Northern blot.[4][5][7] This involves spotting serial dilutions of your probe onto a nylon membrane and performing the chemiluminescent detection. This allows you to verify the labeling efficiency and estimate the lowest detectable probe concentration.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Probe Concentration: The concentration of your DIG-labeled probe in the hybridization buffer may be too low. | - Increase the probe concentration. For RNA probes, try a concentration between 50-100 ng/mL.[1][2] - For DNA probes, a concentration of 25 ng/mL is a good starting point.[2] - For LNA-based probes for small RNAs, consider increasing the concentration up to 2 nM for difficult-to-detect targets.[3] |
| Inefficient Probe Labeling: The DIG-labeling reaction may not have worked efficiently, resulting in a low specific activity probe. | - Verify the labeling efficiency using a dot blot with serial dilutions of the labeled probe.[4][5] - Ensure the quality of the template DNA/RNA and the reagents used for in vitro transcription or PCR labeling. | |
| Low Abundance of Target RNA: The target mRNA you are trying to detect may be expressed at very low levels in your sample. | - Increase the amount of total RNA loaded on the gel, up to 10-30 µg.[8][9] However, be aware that loading more than 1 µg of total RNA with a highly sensitive RNA probe can lead to "white bands" due to a blocking effect.[1] - Consider using poly(A)+ selected RNA to enrich for your target mRNA. | |
| High Background | Excessive Probe Concentration: Using too much probe is a common cause of high background. | - Decrease the probe concentration. If you are using a high concentration, try reducing it by half or more.[2][3] - For RNA probes, concentrations above 100 ng/mL can increase background.[2] |
| Inadequate Washing Steps: Insufficiently stringent or brief washing steps after hybridization can leave non-specifically bound probe on the membrane. | - Increase the duration and/or stringency of the post-hybridization washes.[10][11] Using a higher temperature or a lower salt concentration (e.g., 0.1x SSC) in the wash buffers can help.[3] | |
| Suboptimal Hybridization Buffer: The composition of the hybridization buffer can influence non-specific binding. | - Use a commercially available, optimized hybridization buffer such as DIG Easy Hyb.[8][9] | |
| "White Bands" on the Film | Too Much Target RNA: When using highly sensitive DIG-labeled RNA probes, loading too much total RNA (e.g., >1 µg) can lead to a "blocking effect" where the signal appears as a white band on a dark background. | - Reduce the amount of total RNA loaded per lane. For RNA probes, a maximum of 1 µg of total RNA is recommended.[1] |
Quantitative Data Summary
The following table summarizes recommended starting concentrations for different types of DIG-labeled probes in Northern blot hybridization. The optimal concentration may need to be determined empirically.
| Probe Type | Recommended Concentration in Hybridization Buffer | Target RNA | Reference(s) |
| RNA Probe | 50 - 100 ng/mL | mRNA | [1][2] |
| DNA Probe | 25 ng/mL | Abundant mRNA (e.g., housekeeping genes) | [2] |
| LNA-based Oligonucleotide Probe | 0.2 - 2 nM | Small RNAs (e.g., miRNAs) | [3] |
Experimental Protocols
Protocol: Optimization of DIG-Labeled RNA Probe Concentration
This protocol outlines the steps to determine the optimal concentration of a DIG-labeled RNA probe for Northern blot analysis.
1. Probe Labeling and Purification:
-
Synthesize the DIG-labeled RNA probe using an in vitro transcription kit (e.g., DIG Northern Starter Kit).[1][12]
-
Follow the manufacturer's instructions for the labeling reaction.
-
Purify the labeled probe to remove unincorporated nucleotides.
2. Dot Blot for Probe Sensitivity Assessment:
-
Prepare a series of dilutions of your purified DIG-labeled probe (e.g., 100 pg, 10 pg, 1 pg, 0.1 pg).
-
Spot 1 µL of each dilution onto a positively charged nylon membrane.
-
UV crosslink the probe to the membrane.
-
Proceed with the standard chemiluminescent detection protocol (blocking, antibody incubation, washing, and substrate addition).
-
Expose to X-ray film or an imaging system to determine the lowest detectable amount of your probe. A sensitive probe should allow detection in the picogram to femtogram range.[4][5]
3. Northern Blot Hybridization with Varying Probe Concentrations:
-
Prepare identical Northern blots with your target RNA.
-
Prehybridize the membranes in DIG Easy Hyb solution for at least 30 minutes at the appropriate temperature (e.g., 68°C for high-stringency hybridization).[12]
-
Prepare separate hybridization solutions containing different concentrations of your DIG-labeled probe (e.g., 25 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).
-
Denature the probe by heating at 65-95°C for 5 minutes and then quickly chilling on ice before adding it to the hybridization buffer.[12]
-
Hybridize the blots overnight with the different probe concentrations.
-
Perform post-hybridization washes with increasing stringency (e.g., 2x SSC, 0.1% SDS at room temperature, followed by 0.1x SSC, 0.1% SDS at 68°C).[3]
-
Proceed with the chemiluminescent detection as in the dot blot procedure.
4. Analysis and Optimization:
-
Compare the signal intensity and background levels on the blots hybridized with different probe concentrations.
-
Select the concentration that provides the best signal-to-noise ratio for your specific target.
Visualizations
Caption: Workflow for Northern Blotting with DIG-Labeled Probes.
Caption: Troubleshooting Logic for Common Northern Blot Issues.
References
- 1. DIG Northern Starter Kit Protocol & Troubleshooting [sigmaaldrich.com]
- 2. Experimental procedure for the detection of a rare human mRNA with the DIG System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive non-radioactive northern blot method to detect small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiotrade.com [ebiotrade.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Northern Blot probes (non-radioactive) - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. DIG Northern blot background problem - Molecular Biology [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
Technical Support Center: Troubleshooting DIG-Based Assays
This guide provides troubleshooting advice for common issues encountered in digoxigenin (B1670575) (DIG)-based assays, a sensitive and specific non-radioactive method for nucleic acid labeling and detection.[1][2] The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve problems leading to weak or no signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for weak or no signal in a DIG-based assay?
Several factors can contribute to suboptimal results in DIG-based assays. These can be broadly categorized into issues with the probe, hybridization and washing conditions, or the detection step. Key areas to investigate include:
-
Inefficient Probe Labeling: The DIG-labeled probe may have low incorporation of the DIG molecule.
-
Low Probe Concentration: The amount of probe used in the hybridization step may be insufficient.
-
Suboptimal Hybridization Conditions: The temperature and time for hybridization may not be optimal for your specific probe and target.[3]
-
Incorrect Stringency Washes: Post-hybridization washes that are too stringent can remove specifically bound probes.[4][5]
-
Ineffective Blocking: Inadequate blocking can lead to high background, which can obscure a weak signal.
-
Antibody and Detection Reagent Issues: The anti-DIG antibody or the detection substrate may be inactive or used at an incorrect concentration.[6]
-
Sample-Related Problems: The target nucleic acid in your sample may be degraded or in low abundance.[3][4]
Q2: How can I check the labeling efficiency of my DIG-labeled probe?
To ensure your probe is adequately labeled with DIG, you can perform a direct detection assay. This involves spotting serial dilutions of your labeled probe and a DIG-labeled control DNA onto a nylon membrane and comparing the signal intensities after immunological detection.[7] This comparison allows you to estimate the concentration of your DIG-labeled probe.[7]
Q3: What is the optimal concentration of a DIG-labeled probe for hybridization?
The optimal probe concentration needs to be determined empirically, as too high a concentration can cause background issues, while too low a concentration will result in a weak signal.[7] For many applications, a starting concentration of 25 ng/ml is recommended. However, for DIG-labeled RNA probes, a concentration of 50-100 ng/mL may be necessary for detecting rare mRNAs.[8]
Q4: How do I optimize the stringency of post-hybridization washes?
Stringency is influenced by temperature and salt concentration. To increase stringency, which helps to remove non-specifically bound probes, you can raise the temperature or lower the salt concentration (e.g., using a lower concentration of SSC buffer).[9][10] Conversely, to decrease stringency for potentially weaker probe-target interactions, you can lower the temperature or increase the salt concentration.[9] It is crucial to find the right balance to maintain specific binding while minimizing background.
Troubleshooting Guides
Problem: No Signal or Very Weak Signal
This is one of the most frequent issues. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommendation |
| Probe Labeling | |
| Inefficient DIG incorporation | Verify labeling efficiency via direct detection against a DIG-labeled control.[7] Consider re-labeling or using a different labeling method (e.g., PCR labeling for high sensitivity).[11] |
| Low probe concentration | Increase the probe concentration in the hybridization buffer. Start with recommended concentrations and optimize. |
| Probe degradation | Check probe integrity on a gel. Store probes at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] |
| Hybridization | |
| Suboptimal hybridization temperature | Recalculate the optimal hybridization temperature based on your probe's GC content and length. You may need to perform a temperature gradient to find the ideal condition. |
| Insufficient hybridization time | Prolong the hybridization time, for instance, by incubating overnight. |
| Inefficient denaturation of target | Ensure complete denaturation of the target nucleic acid before hybridization.[7] |
| Washing | |
| Post-hybridization washes too stringent | Decrease the temperature or increase the salt concentration of the wash buffers.[4][9] |
| Blocking and Antibody Incubation | |
| Inefficient blocking | Prolong the blocking step and ensure the blocking reagent is compatible with your system. Some systems may benefit from adding BSA. |
| Incorrect anti-DIG antibody concentration | Optimize the antibody dilution. A common starting dilution for Anti-Digoxigenin-AP is 1:5,000 to 1:20,000. |
| Inactive antibody or substrate | Use fresh antibody and substrate. Ensure proper storage conditions are maintained.[13][14] |
| Sample | |
| Low target abundance | Increase the amount of target nucleic acid loaded. For Northern blots, up to 5 µg of total RNA can be used with DNA probes, while 1 µg is often sufficient for more sensitive RNA probes.[8] |
| Target nucleic acid degradation | Assess the quality of your sample's nucleic acid on a gel before proceeding with the assay. |
| Inadequate tissue permeabilization (for ISH) | Optimize the proteinase K digestion time and concentration to ensure the probe can access the target.[4] |
Problem: High Background
High background can mask specific signals and make data interpretation difficult.
| Potential Cause | Recommendation |
| Probe | |
| Probe concentration too high | Decrease the probe concentration in the hybridization solution. |
| "Sticky" probe (non-specific binding) | Add a pre-hybridization step with a hybridization solution lacking the probe.[12] Using a nonspecific competitor nucleic acid like poly[d(I-C)] or poly[d(A-T)] can also help. |
| Hybridization and Washing | |
| Hybridization temperature too low | Increase the hybridization temperature to promote more specific probe binding. |
| Post-hybridization washes not stringent enough | Increase the temperature or decrease the salt concentration of the wash buffers to remove non-specifically bound probe.[4][9] |
| Membrane allowed to dry out | Do not let the membrane dry out between prehybridization, hybridization, and washing steps. |
| Blocking and Detection | |
| Inefficient blocking | Increase the duration of the blocking step or try a different blocking reagent. Ensure the blocking buffer does not interfere with the detection system (e.g., avoid milk-based blockers with biotin-based detection).[15] |
| Anti-DIG antibody concentration too high | Decrease the concentration of the anti-DIG antibody. |
| Insufficient washing after antibody incubation | Increase the number and/or duration of washes after incubating with the primary and secondary antibodies.[16] |
| Endogenous enzyme activity (in ISH) | Include a control without the probe to check for endogenous enzyme activity. Use appropriate blocking agents if necessary.[3][17] |
Experimental Protocols & Methodologies
Protocol: Direct Detection of DIG-Labeled Probes
This protocol is used to estimate the yield of a DIG-labeling reaction.
-
Spotting: Prepare serial dilutions of your DIG-labeled probe and a DIG-labeled control nucleic acid of known concentration. Spot 1 µl of each dilution onto a positively charged nylon membrane.[18]
-
Fixation: Fix the nucleic acids to the membrane using a UV crosslinker.[18]
-
Blocking: Incubate the membrane in a blocking solution for 30 minutes.[19]
-
Antibody Incubation: Incubate the membrane in a solution containing an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) for 30 minutes.[19]
-
Washing: Wash the membrane twice for 15 minutes each in a washing buffer.[19]
-
Equilibration: Equilibrate the membrane in a detection buffer for 2-5 minutes.
-
Detection: Apply a chemiluminescent substrate and expose the membrane to X-ray film or an imaging system.[2]
-
Analysis: Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration of your DIG-labeled probe.[7]
Recommended Antibody Dilutions for Different Applications
The optimal working concentration of the anti-digoxigenin antibody conjugate depends on the specific application and substrate used. The following table provides starting guidelines.[14]
| Application | Anti-Digoxigenin-AP, Fab fragments Concentration |
| Dot blot | 150 mU/ml |
| ELISA | 150 to 300 mU/ml |
| Immunohistocytochemistry | 250 to 500 mU/ml |
| In situ hybridization | 1.5 to 7.5 U/ml |
| Southern blot | 150 mU/ml |
| Western blot | 250 to 500 mU/ml |
Visual Guides
DIG-Based Assay Workflow
Caption: General workflow for a DIG-based assay.
Troubleshooting Logic for Weak/No Signal
Caption: Decision tree for troubleshooting weak or no signal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 5. In situ hybridization and stringent washes - calculation of hybridisation stringency - Pat Heslop-Harrison [le.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 11. 地高辛 (DIG) 标记方法 [sigmaaldrich.com]
- 12. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. thomassci.com [thomassci.com]
- 15. Blocking Strategies for IHC | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. kimnfriends.co.kr [kimnfriends.co.kr]
- 17. Dealing with the problem of non-specific in situ mRNA hybridization signals associated with plant tissues undergoing programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Signal Amplification in Digoxigenin (DIG) ISH
Welcome to the technical support center for signal amplification in digoxigenin (B1670575) (DIG) in situ hybridization (ISH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for enhancing signal strength in their DIG-ISH experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of signal amplification in DIG-ISH?
Signal amplification in DIG-ISH is used to increase the intensity of the detection signal, allowing for the visualization of low-abundance messenger RNA (mRNA) transcripts within cells and tissues. Standard chromogenic or fluorescent detection methods may not be sensitive enough to detect genes expressed at very low levels. Amplification techniques enhance the signal-to-noise ratio, making these targets visible.
Q2: What are the most common signal amplification methods for DIG-ISH?
The most common methods for signal amplification in DIG-ISH include:
-
Standard Enzymatic Detection: This involves using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP). The enzyme then converts a chromogenic or fluorogenic substrate into a detectable signal. While this is the baseline detection method, signal strength can be enhanced by optimizing substrate incubation times.
-
Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), this is a powerful amplification method that utilizes HRP to catalyze the deposition of multiple labeled tyramide molecules in the immediate vicinity of the probe. This can lead to a significant increase in signal intensity.[1][2][3]
-
Enzyme-Labeled Fluorescence (ELF): This method uses a specific substrate for alkaline phosphatase that, when dephosphorylated, forms a fluorescent precipitate at the site of the enzyme. This precipitate is highly photostable and provides a bright, localized signal.
Q3: How much signal amplification can I expect from these methods?
The level of signal amplification can vary depending on the tissue, probe, and specific protocol used. However, general estimates are available:
| Method | Typical Fold Amplification | Notes |
| Standard AP/HRP | 1x (Baseline) | Signal can be increased by extending substrate incubation, but this may also increase background. |
| Tyramide Signal Amplification (TSA) | Up to 100-fold | Offers a significant increase in sensitivity, ideal for low-abundance targets.[1][2][3] |
| Enzyme-Labeled Fluorescence (ELF) | Significant amplification | Provides a bright, photostable fluorescent precipitate. Quantitative comparisons to TSA are not as widely reported but it is considered a high-sensitivity method. |
Troubleshooting Guides
Problem 1: Weak or No Signal
This is one of the most common issues encountered in DIG-ISH. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Probe Issues | |
| Low probe concentration | Increase the probe concentration in the hybridization buffer. |
| Degraded probe | Check probe integrity on a gel. Synthesize a new probe if necessary. Ensure RNase-free conditions during probe synthesis and handling. |
| Inefficient DIG labeling | Verify labeling efficiency via a dot blot before proceeding with ISH. |
| Hybridization/Washing Issues | |
| Suboptimal hybridization temperature | Optimize the hybridization temperature based on the probe's melting temperature (Tm). |
| Stringent post-hybridization washes | Decrease the temperature or salt concentration of the post-hybridization wash buffers. |
| Tissue/Sample Issues | |
| Over-fixation of tissue | Reduce fixation time or use a different fixative. Perform antigen retrieval to unmask the target RNA. |
| Poor probe penetration | Increase the proteinase K digestion time or concentration. |
| Detection/Amplification Issues | |
| Inactive enzyme (AP or HRP) | Use fresh enzyme conjugates and ensure proper storage. |
| Incorrect substrate preparation | Prepare substrate solutions fresh and according to the manufacturer's instructions. |
| Insufficient substrate incubation time | Increase the incubation time with the chromogenic or fluorogenic substrate. |
| For TSA, inefficient tyramide deposition | Optimize the concentration of HRP-conjugate and tyramide. Ensure the H2O2 concentration is correct.[4][5] |
Problem 2: High Background
High background can obscure specific signals and make data interpretation difficult. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Probe Issues | |
| High probe concentration | Decrease the probe concentration in the hybridization buffer. |
| Non-specific probe binding | Increase the stringency of post-hybridization washes (higher temperature, lower salt). Include blocking agents like sheared salmon sperm DNA in the hybridization buffer. |
| Tissue/Sample Issues | |
| Endogenous enzyme activity | For AP detection, add levamisole (B84282) to the substrate solution. For HRP detection, quench endogenous peroxidase activity with a hydrogen peroxide treatment before antibody incubation. |
| Over-digestion with proteinase K | Decrease the proteinase K concentration or incubation time. |
| Detection/Amplification Issues | |
| Non-specific antibody binding | Increase the concentration of blocking agents (e.g., normal serum) in the antibody incubation buffer. Ensure the blocking serum is from the same species as the secondary antibody. |
| For TSA, non-specific tyramide deposition | Decrease the tyramide concentration or the incubation time. Ensure thorough quenching of endogenous peroxidases.[4][5] |
| Precipitates in solutions | Filter all buffers and solutions before use. |
Experimental Protocols & Visualizations
Standard Alkaline Phosphatase (AP) Detection Workflow
This protocol outlines the basic steps for detecting a DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase.
References
Technical Support Center: Optimizing Anti-Digoxigenin Antibody Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent non-specific binding of anti-digoxigenin (anti-DIG) antibodies in your experiments, ensuring high signal-to-noise ratios and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is digoxigenin (B1670575) (DIG) and why is the anti-DIG antibody typically specific?
Digoxigenin is a steroid hapten isolated from the Digitalis plant. It is not naturally found in most animal tissues.[1] This is advantageous because an antibody raised against DIG (anti-digoxigenin) is unlikely to bind to endogenous molecules in your sample, leading to inherently high specificity for the DIG-labeled probe or molecule you are detecting.[1]
Q2: If the anti-DIG antibody is so specific, what causes non-specific binding and high background?
While the anti-DIG antibody itself is highly specific for the DIG molecule, high background staining is typically not due to cross-reactivity with endogenous molecules. Instead, it often arises from other factors within the experimental procedure.[2][3] Common causes include:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the membrane or tissue.[4][5]
-
Hydrophobic Interactions: Antibodies may non-specifically adhere to membranes or tissues through hydrophobic interactions.
-
Ionic Interactions: Charge-based interactions can lead to non-specific antibody binding.[6]
-
Sub-optimal Antibody Concentration: Using too high a concentration of the anti-DIG antibody can increase background.[4]
-
Endogenous Enzyme Activity: If using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in the tissue can produce a signal.[5][7]
-
Issues with Tissue/Sample Preparation: Improper fixation or tissue processing can create artifacts that lead to non-specific staining.[8]
-
Drying of the membrane or slide: Allowing the membrane or tissue section to dry out at any stage can cause high background.[2][4]
Q3: What are the most common blocking agents and how do I choose the right one?
Choosing the optimal blocking agent is critical and may require some empirical testing for your specific system.[9][10] The most common blocking agents are protein-based solutions that bind to non-specific sites, preventing the antibodies from doing so.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, less likely to have cross-reactivity with other antibodies.[11] Good for phospho-specific antibody applications.[12] | Can have lot-to-lot variability. More expensive than milk. | Western Blot, IHC, ELISA, especially with phosphorylated targets.[12] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[9] | Contains a complex mixture of proteins which can sometimes cross-react with antibodies. Contains endogenous biotin, which interferes with avidin-biotin detection systems.[6] Not recommended for phospho-specific antibodies due to the presence of phosphatases.[12] | Western Blotting (with non-biotin and non-phospho-specific detection). |
| Normal Serum | 1-10% (v/v) | Very effective as it contains a variety of blocking proteins and immunoglobulins.[5][10] The serum should be from the same species as the host of the secondary antibody.[5][10] | More expensive. Can contain endogenous enzymes. | Immunohistochemistry (IHC) and Immunocytochemistry (ICC).[10] |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian antibodies or Protein A.[13] | Can be a less effective blocker than others and may have lot-to-lot variability.[13][14] | Applications where cross-reactivity with mammalian proteins is a concern. |
| Commercial Blocking Buffers | Varies | Optimized formulations for high performance and stability. Often protein-free options are available.[6][15] | Can be more expensive. | Troubleshooting difficult background issues; specialized applications like phosphoprotein or glycoprotein (B1211001) detection. |
Troubleshooting Guide
This guide addresses common issues of non-specific binding when using anti-digoxigenin antibodies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining (General) | 1. Insufficient Blocking: The blocking buffer is not effectively saturating all non-specific sites.[4] 2. Anti-DIG Antibody Concentration Too High: Excess antibody is available to bind non-specifically.[4] 3. Inadequate Washing: Unbound or weakly bound antibodies are not being sufficiently removed.[4] 4. Incubation Time/Temperature: Prolonged incubation or high temperatures can increase non-specific binding.[4] | 1. Optimize Blocking: - Increase the concentration of your blocking agent (e.g., up to 5% BSA or milk).[4] - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] - Try a different blocking agent (see table above).[10] 2. Titrate Anti-DIG Antibody: Perform a dilution series to find the optimal concentration that gives a strong signal with low background. 3. Improve Washing Steps: - Increase the number and duration of washes.[4] - Increase the volume of wash buffer.[4] - Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.[4][9] 4. Adjust Incubation Conditions: - Decrease the incubation time for the anti-DIG antibody. - Perform the incubation at 4°C instead of room temperature.[4] |
| Speckled or Spotty Background (Western Blot/ISH) | 1. Aggregates in Blocking Solution: The blocking agent (especially milk) has not fully dissolved. 2. Antibody Aggregates: The anti-DIG antibody solution may contain small aggregates. 3. Membrane Drying: The membrane dried out during the procedure.[2][4] | 1. Filter Blocking Solution: Filter the blocking buffer through a 0.45 µm filter before use. 2. Centrifuge Antibody: Spin the antibody solution in a microcentrifuge for a few minutes before dilution and use the supernatant. 3. Keep Membrane Wet: Ensure the membrane is always submerged in buffer during all steps.[2] |
| Non-specific Bands (Western Blot) | 1. Anti-DIG Antibody Concentration Too High. [4] 2. Cross-reactivity of Secondary Antibody: If a secondary antibody is used, it may be cross-reacting with other proteins. | 1. Titrate Anti-DIG Antibody: Reduce the concentration of the anti-DIG antibody.[4] 2. Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding. If staining occurs, consider a pre-adsorbed secondary antibody. |
| Diffuse Staining in Tissue (IHC/ISH) | 1. Endogenous Enzyme Activity: Endogenous peroxidases or phosphatases in the tissue are reacting with the substrate.[5][7] 2. Improper Fixation: Over- or under-fixation can expose non-specific binding sites.[8] 3. Hydrophobic interactions with tissue sections. | 1. Block Endogenous Enzymes: - For HRP detection, quench with 0.3-3% hydrogen peroxide (H₂O₂) for 10-15 minutes.[3][5] - For AP detection, use levamisole (B84282) in the substrate solution.[5] 2. Optimize Fixation Protocol: Adjust fixation time and fixative concentration based on tissue type. 3. Use a Protein-Based Blocking Agent: Serum or BSA can help minimize hydrophobic interactions.[6] |
Experimental Protocols & Workflows
Below are generalized protocols for common applications using anti-digoxigenin antibodies, with a focus on steps critical for preventing non-specific binding. Note: These are starting points; optimization is crucial for every new antibody, sample type, and experiment.
Western Blotting Protocol
This protocol assumes a standard Western blot procedure up to the blocking step.
-
Blocking:
-
After transferring proteins to a nitrocellulose or PVDF membrane, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation (Anti-Digoxigenin):
-
Dilute the anti-DIG antibody in fresh blocking buffer. An initial dilution of 1:1000 to 1:5000 is a good starting point.
-
Incubate the membrane with the diluted anti-DIG antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.[4]
-
-
Secondary Antibody Incubation (if applicable):
-
If using an enzyme-conjugated anti-DIG antibody, proceed to the detection step.
-
If using an unconjugated anti-DIG antibody, incubate with an appropriate HRP- or AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three to four times for 5-10 minutes each with TBST.
-
Proceed with chemiluminescent or colorimetric detection as per the manufacturer's instructions.
-
Caption: Workflow for immunodetection in Western blotting.
Immunohistochemistry (IHC-P) Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).[16]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.[16]
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution.[17]
-
-
Endogenous Enzyme Blocking:
-
Incubate sections in 0.3% H₂O₂ in methanol (B129727) or PBS for 15-30 minutes to block endogenous peroxidase activity.[5]
-
Wash 3 x 5 minutes in PBS.
-
-
Blocking Non-specific Binding:
-
Primary Antibody Incubation (Anti-Digoxigenin):
-
Drain the blocking solution (do not wash).
-
Apply the anti-DIG antibody diluted in an appropriate antibody diluent (e.g., 1% BSA in PBS).
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing and Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Apply the detection system (e.g., HRP-conjugated secondary antibody) and proceed with subsequent washing, substrate addition, and counterstaining according to standard IHC protocols.[18]
-
Caption: Troubleshooting logic for high background in IHC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. Blocking in IHC | Abcam [abcam.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. High Background, In Situ Hybridization | ACD [acdbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. corning.com [corning.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. affbiotech.com [affbiotech.com]
Technical Support Center: Best Practices for DIG-ISH Fixation and Permeabilization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to fixation and permeabilization for Digoxigenin (DIG) In Situ Hybridization (ISH) experiments. Find troubleshooting guides and frequently asked questions to address common issues encountered during these critical steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for DIG-ISH?
A1: The most commonly used fixatives for DIG-ISH are 4% paraformaldehyde (PFA) and 10% neutral buffered formalin (NBF).[1][2][3] PFA is often prepared fresh from powder to ensure it is RNase-free, which is crucial for preserving RNA integrity.[1][4]
Q2: How long should I fix my samples?
A2: Fixation time is critical and needs to be optimized based on the sample type and thickness.[1][2] Over-fixation can mask the target RNA, leading to weak or no signal, while under-fixation can result in poor tissue morphology and loss of the target molecules.[3][5][6]
Q3: What is the purpose of permeabilization in DIG-ISH?
A3: Permeabilization is essential to allow the DIG-labeled probe to penetrate the cell and hybridize to the target RNA. This is typically achieved by a controlled enzymatic digestion of proteins using Proteinase K.[7][8]
Q4: How do I determine the optimal Proteinase K concentration and incubation time?
A4: The optimal Proteinase K concentration and incubation time are highly dependent on the tissue type, fixation time, and sample thickness.[8][9] It is crucial to perform a titration experiment to find the conditions that provide the strongest signal with the best-preserved morphology.[8] Insufficient digestion will result in a weak signal, while over-digestion can destroy tissue morphology.[5][8]
Experimental Protocols
Preparation of 4% Paraformaldehyde (PFA) in PBS (RNase-free)
Materials:
-
Paraformaldehyde powder
-
1X Phosphate Buffered Saline (PBS), RNase-free (DEPC-treated)
-
NaOH (1 N)
-
HCl (dilute)
-
Glass beaker and stir bar
-
Heating stir plate
-
Ventilated fume hood
-
Filter unit (0.22 µm)
Procedure:
-
In a ventilated fume hood, add 800 mL of RNase-free 1X PBS to a glass beaker on a heating stir plate. Heat the PBS to approximately 60°C while stirring. Do not boil.[4]
-
Slowly add 40 g of paraformaldehyde powder to the heated PBS. The solution will be cloudy.[4]
-
Carefully add 1 N NaOH dropwise until the solution becomes clear.[4]
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Filter the solution using a 0.22 µm filter unit.[4]
-
Adjust the final volume to 1 L with RNase-free 1X PBS.[4]
-
Check the pH and adjust to 7.2-7.6 with dilute HCl if necessary.[4]
-
Aliquot the solution and store at -20°C.
General Fixation and Permeabilization Workflow
The following diagram illustrates the general steps for fixation and permeabilization in a DIG-ISH experiment.
Caption: General workflow for fixation and permeabilization in DIG-ISH.
Data Presentation
Recommended Fixation Conditions
| Sample Type | Fixative | Fixation Time | Temperature |
| Cryosections (7-15 µm) | 4% PFA | 15-30 minutes | Room Temperature |
| Paraffin Sections | 4% PFA or 10% NBF | 6-48 hours | 4°C or Room Temp |
| Embryos (< E11.5) | 4% PFA (RNase-free) | Varies by age | 4°C (no shaking) |
| Embryos (≥ E11.5) | 4% PFA (RNase-free) | Varies by age | 4°C (gentle shaking) |
| General Tissue (max 4-5 mm thick) | 4% PFA or 10% NBF | Up to 24-36 hours | 4°C or Room Temp |
Note: These are general guidelines. Optimal fixation times should be determined empirically for each experiment and tissue type.[1][2][3]
Proteinase K Permeabilization Guidelines
| Tissue Type | Fixation | Proteinase K Concentration | Incubation Time | Temperature |
| General Tissue Sections | 4% PFA | 1-20 µg/mL | 5-30 minutes | Room Temperature |
| Drosophila Ovaries | 4% PFA | 50 µg/mL | 1 hour | Room Temperature |
| Mouse Brain Sections (200 µm) | 4% PFA, 0.5% Glutaraldehyde | 5 µg/mL | 10 minutes | Room Temperature |
Note: This table provides starting points. Titration is essential to find the optimal conditions for your specific sample and fixation protocol.[2][7][9]
Troubleshooting Guide
Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Over-fixation: Target RNA is masked. | Reduce fixation time. Consider using an antigen retrieval step.[5] |
| Under-fixation: Loss of RNA from the tissue. | Increase fixation time. Ensure the fixative volume is at least 10-20 times the tissue volume.[6][10] | |
| Inadequate Permeabilization: Probe cannot access the target RNA. | Increase Proteinase K concentration, incubation time, or temperature.[5][8] | |
| Over-permeabilization: Loss of tissue morphology and target RNA. | Decrease Proteinase K concentration, incubation time, or temperature.[5] | |
| High Background | Under-fixation: Endogenous enzymes may not be inactivated. | Ensure adequate fixation time and fixative volume. |
| Excessive Probe Concentration: Non-specific binding of the probe. | Reduce the amount of probe used in the hybridization step.[5] | |
| Insufficient Washing: Non-specifically bound probe is not removed. | Increase the stringency of post-hybridization washes (increase temperature or decrease salt concentration).[5] | |
| Poor Morphology | Over-digestion with Proteinase K: Tissue structure is destroyed. | Decrease Proteinase K concentration, incubation time, or temperature.[5][8] |
| Delayed Fixation: Autolysis and degradation of tissue have occurred. | Fix the tissue immediately after harvesting.[1][10] |
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting common issues in DIG-ISH related to fixation and permeabilization.
Caption: Troubleshooting logic for DIG-ISH fixation and permeabilization.
References
- 1. Fixation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ndbbio.com [ndbbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. In situ RT-PCR Optimized for Electron Microscopy Allows Description of Subcellular Morphology of Target mRNA-Expressing Cells in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimized RNA ISH, RNA FISH and protein-RNA double labeling (IF/FISH) in Drosophila ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
Technical Support Center: Optimizing Digoxigenin Hybridization Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize stringency washes for digoxigenin (B1670575) (DIG) hybridization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during DIG in situ hybridization experiments, with a focus on troubleshooting problems related to stringency washes.
High Background Staining
High background can obscure specific signals, making data interpretation difficult. Here are common causes and solutions:
-
Problem: Diffuse, non-specific staining across the entire tissue section or membrane.
-
Cause: Inadequate stringency of post-hybridization washes. Non-specifically bound probe is not being effectively removed.
-
Solution: Increase the stringency of your washes. This can be achieved by increasing the wash temperature, decreasing the salt (SSC) concentration, or including formamide (B127407) in the wash buffer.[1][2][3][4] For example, if you are washing with 2x SSC at 55°C, try switching to 0.5x SSC at 65°C.
-
-
Problem: Speckled or punctate background.
-
Cause: Precipitation of the probe or antibody-conjugate.
-
Solution: Ensure all solutions, especially the hybridization buffer and antibody dilutions, are freshly prepared and well-dissolved. Centrifuge the anti-DIG antibody solution before use to pellet any aggregates.[5]
-
-
Problem: Staining in specific anatomical structures that should be negative.
-
Cause: Cross-reactivity of the probe with non-target sequences or endogenous components.
-
Solution: Ensure your probe is specific. Consider performing a BLAST search to check for potential cross-hybridization. Including unlabeled competitor DNA or RNA (like herring sperm DNA or yeast tRNA) in the prehybridization and hybridization buffers can help block non-specific binding sites.
-
-
Problem: High background when using biotin-based detection systems.
-
Cause: Endogenous biotin (B1667282) in the tissue can be recognized by streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.[6][7]
-
Solution: The DIG system is advantageous as digoxigenin is not naturally present in most biological tissues.[8][9] If you must use a biotin-based system, pre-treat tissues with an avidin/biotin blocking kit.[7]
-
Weak or No Signal
A faint or absent signal can be equally frustrating. Below are potential causes and their remedies:
-
Problem: The positive control works, but the experimental probe shows no signal.
-
Cause: The target mRNA may not be present or is expressed at very low levels in your sample.
-
Solution: Verify the presence of your target mRNA using a more sensitive technique like qRT-PCR.[10] Also, confirm the quality and concentration of your DIG-labeled probe. A dot blot can be used to check the labeling efficiency.[10]
-
-
Problem: Both the experimental and positive control probes yield no signal.
-
Cause: This suggests a systemic issue with the protocol or reagents. Potential culprits include degraded RNA in the tissue, inactive anti-DIG antibody, or errors in the detection step.
-
Solution:
-
Check RNA Integrity: Run a control probe for a ubiquitously expressed gene (e.g., a housekeeping gene) to ensure the tissue's RNA is intact.[8]
-
Verify Antibody Activity: Test the anti-DIG antibody and detection reagents. You can spot a small amount of DIG-labeled probe directly onto a membrane and proceed with the detection steps to see if a signal is generated.[11]
-
Review Protocol Steps: Ensure all incubation times and temperatures were correct, and that no steps were accidentally omitted. Check that the detection buffer has the correct pH, as this is critical for the alkaline phosphatase reaction.[12]
-
-
-
Problem: The signal is weak and diffuse.
-
Cause: The stringency of the washes may be too high, causing the specific probe to be washed away.
-
Solution: Decrease the stringency of the washes. This can be done by lowering the temperature, increasing the salt concentration (e.g., from 0.2x SSC to 2x SSC), or removing formamide from the wash buffer.[1][13] It's a delicate balance; it's often better to start with lower stringency hybridization and follow with higher stringency washes.[13]
-
Quantitative Data Summary
Optimizing stringency involves adjusting the concentration of salts and denaturing agents, as well as the temperature. The following tables provide common working concentrations and conditions.
Table 1: Stringency Wash Buffer Components & Conditions
| Stringency Level | SSC Concentration | Formamide Concentration | Temperature | Typical Use Case |
| Low | 2x SSC | 0% - 20% | Room Temp - 42°C | Detecting probes with some sequence mismatch. |
| Medium | 0.5x - 1x SSC | 20% - 50% | 45°C - 65°C | Standard for many DIG-ISH protocols. |
| High | 0.1x - 0.2x SSC | 50% | 65°C - 75°C | For highly specific probes with perfect sequence identity.[1][2][10] |
| Very High | < 0.1x SSC | 50% | > 75°C | Can risk washing off specific signal; use with caution.[11] |
Table 2: Common Reagent Concentrations for DIG Hybridization
| Reagent | Stock Concentration | Working Concentration | Purpose |
| SSC (Saline-Sodium Citrate) | 20x | 0.1x - 5x | Provides salt to stabilize nucleic acid hybrids.[1] |
| Formamide | 100% | 50% (in hyb buffer) | Denaturing agent that lowers the melting temperature of hybrids.[5] |
| Anti-Digoxigenin-AP Fab fragments | Varies | 1:1500 - 1:5000 | Binds to the DIG-labeled probe for detection.[14] |
| NBT/BCIP | Varies | Varies | Substrate for Alkaline Phosphatase (AP) to produce a colored precipitate.[14] |
| Blocking Reagent (e.g., Roche) | 10x | 1x - 2x | Blocks non-specific binding sites on the tissue/membrane.[5] |
Experimental Protocols
Detailed Protocol: Post-Hybridization Stringency Washes
This protocol outlines a standard series of stringency washes for DIG in situ hybridization on tissue sections.
-
Initial Low Stringency Rinse:
-
After hybridization, gently remove the coverslip.
-
Place slides in a staining jar containing 5x SSC at room temperature for 5 minutes. This helps to wash off excess hybridization buffer.[12]
-
-
High Temperature, High Salt Wash:
-
Transfer slides to a pre-warmed solution of 50% formamide in 2x SSC.[1]
-
Incubate in a water bath at 65°C for 30 minutes. This is a key high-stringency step to remove non-specifically bound probe.
-
-
Decreasing Salt Concentration Washes:
-
Room Temperature Washes:
-
Proceed to Blocking and Immunodetection:
-
The slides are now ready for incubation in blocking solution, followed by the anti-DIG antibody and colorimetric detection.
-
Visualizations
Diagram 1: Factors Influencing Stringency
Caption: Logical relationship of factors that increase or decrease wash stringency.
Diagram 2: Experimental Workflow for DIG-ISH
Caption: A typical workflow for performing Digoxigenin In Situ Hybridization (ISH).
References
- 1. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 2. In situ hybridization and stringent washes - calculation of hybridisation stringency - Pat Heslop-Harrison [le.ac.uk]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Hybridisation [bioinformatics.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. genedetect.com [genedetect.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. genedetect.com [genedetect.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Quality Control of Digoxigenin (DIG)-Labeled Probes: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential quality control procedures and troubleshooting advice for digoxigenin (B1670575) (DIG)-labeled probes prior to their use in downstream applications such as in situ hybridization (ISH) and Northern blotting. Adhering to these quality control steps is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is quality control of my DIG-labeled probe necessary before an experiment?
A1: Quality control is essential to verify the integrity, labeling efficiency, and sensitivity of your DIG-labeled probe.[1] Performing these checks before your main experiment, such as in situ hybridization, can save significant time and resources by preventing the use of a suboptimal probe that could lead to weak or no signal, high background, or misleading results.[2][3]
Q2: What are the key quality control checks I should perform on my newly synthesized DIG-labeled probe?
A2: The two primary quality control checks are:
-
Integrity and Size Verification: Typically assessed by gel electrophoresis. This ensures your probe is of the correct size and has not been degraded.
-
Labeling Efficiency and Sensitivity Assessment: Commonly determined using a dot blot assay. This confirms that the probe has been successfully labeled with DIG and can detect the target sequence at the desired sensitivity.[1][4]
Q3: How stable are DIG-labeled probes?
A3: DIG-labeled RNA probes are highly stable and can be stored for at least one year at -20°C or -70°C in ethanol (B145695) without loss of activity.[1] DNA probes are also stable under similar storage conditions.[5]
Q4: Can I reuse my DIG-labeled probe?
A4: Yes, DIG-labeled probes can often be reused multiple times (some sources suggest 3-5 times or more) without a significant loss of activity, making them cost-effective.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during the use of DIG-labeled probes and provides potential causes and solutions.
Problem 1: Low or No Signal
If you experience weak or absent signals in your experiment, consider the following possibilities related to your probe's quality.
| Potential Cause | Recommended Solution | Citation |
| Low Labeling Efficiency | Evaluate the labeling efficiency using a dot blot. If the efficiency is low, consider re-synthesizing the probe. Ensure the quality of the template DNA and reagents is high. | [7] |
| Probe Degradation | Run an aliquot of your probe on an agarose (B213101) gel to check for integrity. If the probe is degraded, synthesize a new probe using RNase-free conditions for RNA probes. | |
| Insufficient Probe Concentration | Quantify your probe using a dot blot with a known standard. Increase the probe concentration in your hybridization buffer if it is too low. | [2] |
| Suboptimal Probe Length | Probes that are too short may result in a weaker signal. For some applications, probes in the range of 300-1000 bp may provide better results. | [6] |
Problem 2: High Background
High background can obscure specific signals. The following probe-related issues can contribute to this problem.
| Potential Cause | Recommended Solution | Citation |
| Excessive Probe Concentration | Using too much probe is a common cause of high background. Optimize the probe concentration by performing a series of dilutions. | [2][8] |
| Unincorporated DIG-11-UTP | Unincorporated labeled nucleotides can lead to nonspecific background. Purify the probe after labeling using methods like ethanol precipitation or spin columns. | |
| Presence of Repetitive Sequences | If your probe contains repetitive sequences, it may bind nonspecifically. Consider adding blocking agents like Cot-1 DNA to your hybridization buffer. | [9] |
| Formation of Secondary Structures | For dsDNA probes, self-hybridization can be an issue. Ensure complete denaturation of the probe before hybridization. | [10] |
Problem 3: Uneven or Patchy Signal
Inconsistent signal across your sample can be due to issues with probe application.
| Potential Cause | Recommended Solution | Citation |
| Uneven Probe Distribution | Ensure the probe is evenly distributed during hybridization. Avoid air bubbles when placing the coverslip. | [9][11] |
| Probe Precipitation | Ensure the probe is fully dissolved in the hybridization buffer before application. |
Experimental Protocols
Protocol 1: Assessing Probe Integrity and Size by Agarose Gel Electrophoresis
This protocol is used to verify that the synthesized probe is of the expected size and is not degraded.
Methodology:
-
Prepare a suitable agarose gel (e.g., 1-1.5% agarose) in an appropriate buffer (e.g., TAE or TBE). For RNA probes, a denaturing formaldehyde (B43269) gel is recommended to resolve secondary structures.
-
Load a small aliquot (e.g., 1-2 µl) of your DIG-labeled probe into a well.
-
Load an appropriate DNA or RNA ladder in an adjacent well to serve as a size marker.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the nucleic acids using a UV transilluminator after staining with a fluorescent dye like ethidium (B1194527) bromide.
-
Expected Result: A sharp, distinct band corresponding to the expected size of your probe. A smear may indicate degradation (especially for RNA probes) or, in the case of random-primed DNA probes, a collection of fragments of varying lengths.
Protocol 2: Dot Blot Assay for Labeling Efficiency and Sensitivity
This protocol allows for the semi-quantitative estimation of probe labeling efficiency and sensitivity by comparing it to a labeled control.[12]
Methodology:
-
Prepare Serial Dilutions:
-
Spot onto Membrane:
-
Crosslink (for nylon membranes): UV-crosslink the nucleic acid to the membrane.
-
Immunological Detection:
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk in TBST) for 30 minutes to 1 hour to prevent non-specific antibody binding.[12][14]
-
Primary Antibody: Incubate the membrane with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or horseradish peroxidase - HRP) at the recommended dilution (e.g., 1:2000) for 1 hour.[12]
-
Washing: Wash the membrane several times (e.g., 3 x 10 minutes) in a wash buffer (e.g., TBST) to remove unbound antibody.[12]
-
-
Signal Development:
-
Analysis:
-
Compare the signal intensities of the spots from your experimental probe with those from the control probe. The concentration of your probe can be estimated by finding the dilution that produces a signal of similar intensity to a known concentration of the control.[12] A successful labeling reaction should allow for the detection of picogram amounts of the probe.[1]
-
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Citation |
| Expected Yield (in vitro transcription) | ~10-20 µg of DIG-labeled RNA from 1 µg of linearized template DNA. | |
| Probe Concentration for Hybridization (RNA probes) | 50-100 ng/mL for Northern blots. | |
| Probe Concentration for Hybridization (DNA probes) | ~25 ng/mL for Northern blots. | |
| Dot Blot Sensitivity | Detection of as little as 0.03 - 0.1 pg of a DIG-labeled probe. | [1] |
| DIG-11-UTP Incorporation Rate | Approximately 1 DIG molecule per 20-25 nucleotides. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of digoxigenin-labeled PCR amplicon probes for use in the detection and identification of enteropathogenic Yersinia and Shiga toxin-producing Escherichia coli from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. What are the disadvantages of using dsDNA probes for performing in situ hybridization? | AAT Bioquest [aatbio.com]
- 11. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Dot Blot for Probe Quantification - Ucsbgalaxy [osiris.eemb.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Probe Detection [bioinformatics.nl]
Validation & Comparative
A Head-to-Head Battle: Unveiling the Sensitivity of Digoxigenin versus Biotin-Labeled Probes in Nucleic Acid Detection
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid hybridization, the choice of probe labeling and detection system is paramount to achieving sensitive and reliable results. Among the most prevalent non-radioactive methods, digoxigenin (B1670575) (DIG) and biotin-based systems have long been the workhorses of molecular biology. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal system for your research needs.
At the heart of both systems lies the incorporation of a hapten—either digoxigenin or biotin (B1667282)—into a nucleic acid probe. This labeled probe then hybridizes to the target sequence. The detection is indirect: a high-affinity binding protein, conjugated to an enzyme, recognizes the hapten. For digoxigenin, this is an anti-DIG antibody, while biotin is recognized by streptavidin or avidin. The conjugated enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), then catalyzes a reaction that produces a detectable signal, which can be colorimetric, fluorescent, or chemiluminescent.
Executive Summary of Sensitivity Comparison
Experimental evidence presents a nuanced picture of the sensitivity landscape. While both systems can achieve high levels of sensitivity, particularly with optimized, multi-step detection protocols, studies have shown that digoxigenin-labeled probes can offer a sensitivity advantage in certain applications. For instance, in quantitative dot blotting, DIG-labeled probes have been reported to be two- to 10-fold more sensitive than their biotinylated counterparts.[1][2] Furthermore, the DIG system demonstrated four-fold greater sensitivity in detecting Human Papillomavirus (HPV) DNA in anal carcinomas via in situ hybridization.[1][2]
A key consideration is the potential for endogenous biotin in many tissues, which can lead to non-specific background staining with biotin-based detection systems.[3][4] The digoxigenin system, which utilizes a plant-derived steroid not found in animal tissues, circumvents this issue, often resulting in lower background and a higher signal-to-noise ratio.[1][5] However, with appropriate blocking steps and multi-layered detection protocols, the sensitivity of biotin-labeled probes can be comparable to that of DIG-labeled probes.[3][4]
Quantitative Data Presentation
The following tables summarize the reported detection limits for both digoxigenin and biotin-labeled probes across various applications.
| Application | Labeling Method | Detection Method | Target | Detection Limit | Reference |
| Digoxigenin | |||||
| Southern Blot | Random Primer | Chemiluminescent | Homologous DNA | 70 fg | [6] |
| Southern Blot | Random Primer | Chemiluminescent | Homologous DNA | 0.03 pg | [7] |
| Southern Blot | Random Primer | Colorimetric | Homologous DNA | 0.1 pg | [7] |
| Dot Blot | PCR | Chemiluminescent | Angiotensin Converting Enzyme DNA | 23 fg | [8] |
| In Situ Hybridization | Nick Translation | Colorimetric | HPV16 DNA in CaSki cells | 30-40 viral copies per nucleus | [9] |
| Biotin | |||||
| In Situ Hybridization | Nick Translation | Colorimetric | HPV16 DNA in CaSki cells | 30-40 viral copies per nucleus | [9] |
| Southern Blot | Nick Translation | Chemiluminescent | pBR322 DNA | 380 fg | |
| Southern Blot | PCR | Chemiluminescent | Lambda-HindIII DNA | Comparable to DIG | [10] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the detection mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Digoxigenin Detection Pathway
Caption: Digoxigenin (DIG) detection workflow.
Biotin Detection Pathway
Caption: Biotin-Streptavidin detection workflow.
General Experimental Workflow for Nucleic Acid Hybridization
Caption: General experimental workflow.
Experimental Protocols
Below are representative protocols for key experiments. Note that optimal conditions may vary depending on the specific application, probe, and target.
DNA Probe Labeling by Random Priming
Objective: To incorporate either DIG-11-dUTP or Biotin-11-dUTP into a DNA probe.
Materials:
-
DNA template (25 ng)
-
Hexanucleotide mix
-
dNTP labeling mixture (dATP, dCTP, dGTP, dTTP, and either DIG-11-dUTP or Biotin-11-dUTP)
-
Klenow fragment, labeling grade
-
Nuclease-free water
Procedure:
-
Denature the DNA template (25 ng) by heating at 95°C for 10 minutes, then quickly chill on ice.
-
Combine the denatured DNA, 2 µL of hexanucleotide mix, and 2 µL of the respective dNTP labeling mixture in a microfuge tube.
-
Add 1 µL of Klenow fragment and adjust the final volume to 20 µL with nuclease-free water.
-
Incubate the reaction at 37°C for at least 60 minutes.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
The labeled probe can be purified by ethanol (B145695) precipitation or used directly in hybridization.
Southern Blot Hybridization and Chemiluminescent Detection
Objective: To detect a specific DNA sequence in a genomic DNA sample using a labeled probe.
Materials:
-
Nylon membrane with transferred DNA
-
Hybridization buffer (e.g., DIG Easy Hyb or similar)
-
Labeled probe (DIG or Biotin)
-
Washing buffers (2x SSC with 0.1% SDS; 0.5x SSC with 0.1% SDS)
-
Blocking solution (e.g., 1% blocking reagent in maleic acid buffer)
-
Antibody solution (Anti-Digoxigenin-AP conjugate or Streptavidin-AP conjugate)
-
Detection buffer
-
Chemiluminescent substrate (e.g., CSPD or similar)
-
X-ray film or chemiluminescence imager
Procedure:
-
Prehybridization: Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer. Incubate at the appropriate hybridization temperature (e.g., 42°C) for at least 30 minutes.
-
Hybridization: Denature the labeled probe by heating at 95°C for 5 minutes and then quickly chilling on ice. Add the denatured probe to the prehybridization buffer and incubate overnight at the hybridization temperature with gentle agitation.
-
Stringency Washes:
-
Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.
-
Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C.
-
-
Immunological Detection:
-
Rinse the membrane briefly in washing buffer.
-
Incubate the membrane in blocking solution for 30 minutes.
-
Incubate in the appropriate antibody or streptavidin solution for 30 minutes.
-
Wash the membrane twice for 15 minutes each in washing buffer.
-
Equilibrate the membrane in detection buffer for 2-5 minutes.
-
-
Signal Generation and Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Remove excess substrate and place the damp membrane in a development folder or between two sheets of plastic wrap.
-
Expose to X-ray film or capture the signal with a chemiluminescence imager. Exposure times can range from 5 minutes to several hours depending on the signal intensity.
-
Conclusion
Both digoxigenin and biotin-labeled probes are powerful tools for non-radioactive nucleic acid detection. The choice between them depends on the specific requirements of the experiment. The DIG system often provides a sensitivity advantage and is preferable for applications where endogenous biotin may be a concern. However, with careful optimization of protocols, particularly through the use of multi-layered detection systems, biotin-labeled probes can achieve comparable levels of sensitivity. For researchers and professionals in drug development, a thorough understanding of these systems and their respective strengths and weaknesses is crucial for generating accurate and reproducible data.
References
- 1. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 4. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OBM Genetics | New Tools in Cognitive Neurobiology: Biotin-Digoxigenin Detection of Overlapping Active Neuronal Populations by Two-Color c-fos Compartment Analysis of Temporal Activity by Fluorescent in situ Hybridization (catFISH) and c-Fos Immunohistochemistry [lidsen.com]
- 6. Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.as.uky.edu [web.as.uky.edu]
- 8. Chemiluminescent nucleic acid detection with digoxigenin-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interphase cytogenetics using biotin and digoxigenin labelled probes I: relative sensitivity of both reporter molecules for detection of HPV16 in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seracare.com [seracare.com]
Digoxigenin Labeling: A Safer and More Efficient Alternative to Radioactivity for Nucleic Acid Detection
For decades, radioactive isotopes have been the gold standard for labeling nucleic acid probes in molecular biology research. However, the significant safety concerns, regulatory burdens, and inherent instability of radioactive materials have driven the search for viable alternatives.[1][2][3][4][5][6][7][8] Digoxigenin (B1670575) (DIG) labeling has emerged as a superior non-radioactive method, offering comparable or even enhanced sensitivity, greater stability, and a significantly improved safety profile for researchers.[5][6][9][10][11][12]
This guide provides an objective comparison of digoxigenin labeling and radioactive methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Key Advantages of Digoxigenin Labeling
Digoxigenin-based systems offer a multitude of advantages over traditional radioactive methods, primarily centered around safety, stability, and ease of use. The use of radioactive isotopes necessitates specialized laboratory facilities, stringent handling protocols, and dedicated waste disposal procedures to minimize exposure and environmental contamination.[2][4][7][8] In contrast, DIG is a non-radioactive steroid hapten isolated from Digitalis plants, posing minimal biohazard risk.[9][13][14]
DIG-labeled probes also exhibit exceptional stability, capable of being stored for at least a year at -20°C without loss of activity.[9][10][14][15] This allows for greater experimental consistency and the convenience of using the same probe batch over multiple experiments.[10] Radioactive probes, on the other hand, have a limited shelf life due to isotopic decay, requiring fresh preparation for optimal results.[10][16]
The detection of DIG-labeled probes is rapid, often with results obtainable within a few hours, a significant improvement over the overnight or multi-day exposures required for autoradiography with radioactive probes.[9][11][16] Furthermore, the enzymatic detection methods used for DIG, such as chemiluminescence, can provide sensitivity that is equal to or even surpasses that of radioactive methods.[11][17][18]
Comparative Workflow: DIG vs. Radioactive Labeling
The general workflow for nucleic acid hybridization is similar for both DIG and radioactive labeling, involving probe preparation, hybridization to the target nucleic acid, and subsequent detection. However, the specifics of the labeling and detection steps differ significantly.
References
- 1. A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and nonradioactive detection of microRNAs using digoxigenin (DIG)-labeled probes with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Northern Blot probes (non-radioactive) - Jena Bioscience [jenabioscience.com]
- 6. Why are you still using radioactively labeled Probes? - News Blog - Jena Bioscience [jenabioscience.com]
- 7. uwm.edu [uwm.edu]
- 8. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ジゴキシゲニン(DIG)による標識方法 [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]
- 17. biochemia-medica.com [biochemia-medica.com]
- 18. biochemia-medica.com [biochemia-medica.com]
Unmasking Specificity: A Comparative Guide to Anti-Digoxigenin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the intricacies of immunoassays, the specificity of an antibody is paramount. This guide provides an objective comparison of the cross-reactivity of anti-digoxigenin antibodies with digoxin (B3395198) and other structurally related steroids, supported by experimental data and detailed methodologies.
The use of digoxigenin (B1670575) (DIG) as a hapten for labeling nucleic acid probes and in various immunoassays is widespread. However, the structural similarity of digoxigenin to other cardiac glycosides, such as the widely used therapeutic drug digoxin, and to endogenous steroids, raises critical questions about the potential for antibody cross-reactivity. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of anti-digoxigenin antibodies is therefore essential for the development of reliable and specific assays.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of anti-digoxigenin and anti-digoxin antibodies has been evaluated against a panel of steroids. The following table summarizes the quantitative data from various immunoassays, providing a clear comparison of antibody specificity. Cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled ligand from the antibody (IC50) with the concentration of the primary ligand (digoxin or digoxigenin) required for the same displacement.
| Antibody Type | Compound | Percent Cross-Reactivity | Assay Type | Reference |
| Anti-Digoxin | Digoxin | 100% | ELISA | [1] |
| Digitoxin | 1.9% | ELISA | [1] | |
| Digitoxigenin | 1.7% | ELISA | [1] | |
| Lanatoside A | 1.6% | ELISA | [1] | |
| Ouabain | 0.1% | ELISA | [1] | |
| Spironolactone | 0.1% | ELISA | [1] | |
| Anti-Digoxin (Assay A) | Digoxigenin | 103% | Immunoassay | [2] |
| Anti-Digoxin (Assay B) | Digoxigenin | 108% | Immunoassay | [2] |
| Anti-Digoxin (Assay C) | Digoxigenin | 153% | Immunoassay | [2] |
| Anti-Digoxin (ACS Assay) | Digoxigenin | 0.7% | Immunoassay | [2] |
| Sheep Anti-Digoxigenin | Digoxin | Cross-reacts | Not Specified | [3][4] |
| Digitoxin | Cross-reacts | Not Specified | [3][4] | |
| Ouabain | Negligible | Not Specified | [3][4] |
Structural Basis of Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural similarities between digoxigenin, digoxin, and other steroids. Digoxin differs from digoxigenin only by the presence of a trisaccharide group attached at the C3 position of the steroid backbone. This seemingly minor difference can significantly impact antibody recognition. The shared steroid core is the primary reason for cross-reactivity with other cardiac glycosides and endogenous steroids.
References
A Head-to-Head Comparison: Detection Limits of Digoxigenin and Fluorescein-Labeled Probes in Hybridization Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of non-radioactive labeling systems.
In the realm of molecular biology, the sensitive and specific detection of nucleic acids is paramount. Non-radioactive labeling methods have become the standard for many applications, offering a safer and more stable alternative to radioisotopes. Among the most widely used haptens for probe labeling are digoxigenin (B1670575) (DIG) and fluorescein (B123965) (FITC). This guide provides an objective comparison of the detection limits of DIG and fluorescein-labeled probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal system for their needs.
Data Presentation: A Quantitative Look at Detection Limits
The sensitivity of a labeled probe is a critical factor in hybridization assays, determining the minimal amount of target nucleic acid that can be reliably detected. The following table summarizes the reported detection limits for digoxigenin and fluorescein-labeled probes in blotting assays. It is important to note that direct, side-by-side quantitative comparisons in the same experimental setup are not abundant in the literature. The data presented for fluorescein is therefore more limited and, in some cases, inferred from related applications.
| Feature | Digoxigenin (DIG) | Fluorescein (FITC) |
| Detection Limit (Southern/Dot Blot) | 0.03 - 0.1 pg of homologous DNA[1] | Generally considered less sensitive than DIG. In related protein blotting applications, detection limits for fluorescein-labeled antibodies are in the range of 250-500 pg. |
| Typical Applications | In situ hybridization (ISH), Southern blotting, Northern blotting, dot blotting | In situ hybridization (ISH), especially Fluorescence in situ hybridization (FISH), flow cytometry |
| Detection Method | Primarily enzymatic (alkaline phosphatase or horseradish peroxidase) leading to colorimetric or chemiluminescent signals | Primarily fluorescence-based detection; can also be used with anti-fluorescein antibody-enzyme conjugates for enzymatic detection |
| Signal Amplification | High potential for signal amplification with enzymatic detection systems | Signal amplification is possible with tyramide signal amplification (TSA) in FISH applications |
| Endogenous Interference | Low, as digoxigenin is not naturally present in most biological samples | Potential for autofluorescence in some tissues, which can interfere with direct fluorescent detection |
Experimental Protocols
To provide a practical framework for comparing these two labeling systems, detailed protocols for a dot blot assay are provided below. This assay can be used to empirically determine and compare the detection limits of DIG and fluorescein-labeled probes in a specific experimental context.
Probe Labeling
1. Digoxigenin (DIG) Labeling (Random Primed Labeling):
-
Template DNA: 10 ng - 3 µg of linearized plasmid DNA, PCR product, or isolated DNA fragment in 16 µl of nuclease-free water.
-
Denaturation: Heat the DNA at 95°C for 10 minutes and then cool quickly on ice.
-
Labeling Reaction:
-
Add 2 µl of DIG-High Prime (a mixture of random hexamers, dNTPs with DIG-11-dUTP, and Klenow enzyme).
-
Incubate for at least 1 hour at 37°C. For probes longer than 1 kb, incubation can be extended overnight.
-
-
Stopping the Reaction: Add 2 µl of 0.2 M EDTA (pH 8.0).
-
Purification: Purify the labeled probe using ethanol (B145695) precipitation or a suitable purification column.
-
Quantification: Determine the yield of the labeled probe by comparing it to a known concentration of DIG-labeled control DNA on a dot blot.
2. Fluorescein (FITC) Labeling (Nick Translation):
-
Template DNA: 1 µg of DNA in nuclease-free water.
-
Labeling Reaction Mix:
-
5 µl of 10x Nick Translation Buffer.
-
5 µl of 10x dNTP mix (containing fluorescein-12-dUTP).
-
5 µl of DNA Polymerase I/DNase I enzyme mix.
-
Adjust the final volume to 50 µl with nuclease-free water.
-
-
Incubation: Incubate for 90 minutes at 15°C.
-
Stopping the Reaction: Add 5 µl of 0.5 M EDTA (pH 8.0).
-
Purification: Purify the labeled probe using ethanol precipitation or a spin column to remove unincorporated nucleotides.
-
Quantification: Determine the concentration of the labeled probe spectrophotometrically.
Dot Blot Hybridization and Detection
1. Membrane Preparation:
-
Prepare serial dilutions of unlabeled target DNA in a suitable buffer (e.g., TE buffer).
-
Spot 1-2 µl of each dilution onto a positively charged nylon or nitrocellulose membrane.
-
Allow the spots to air dry completely.
-
Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
2. Hybridization:
-
Pre-hybridize the membrane in hybridization buffer (e.g., DIG Easy Hyb) for at least 30 minutes at the calculated hybridization temperature.
-
Denature the labeled probe (both DIG and FITC) by heating at 95°C for 5-10 minutes and then snap-cooling on ice.
-
Add the denatured probe to the pre-hybridization buffer at a concentration of 25-100 ng/ml.
-
Incubate the membrane with the hybridization solution overnight at the appropriate temperature with gentle agitation.
3. Stringency Washes:
-
Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.
-
Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C (adjust temperature based on probe sequence).
4. Immunological Detection:
-
Blocking: Block the membrane in a suitable blocking buffer for at least 30 minutes.
-
Antibody Incubation:
-
For DIG-labeled probes: Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), typically diluted 1:5,000 to 1:10,000 in blocking buffer, for 30 minutes.
-
For FITC-labeled probes: Incubate with an anti-fluorescein antibody conjugated to alkaline phosphatase (Anti-FITC-AP), typically diluted 1:1,000 to 1:5,000 in blocking buffer, for 30 minutes.
-
-
Washing: Wash the membrane twice for 15 minutes each in washing buffer.
-
Equilibration: Equilibrate the membrane in detection buffer for 2-5 minutes.
5. Signal Development:
-
Incubate the membrane with a colorimetric substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt), until the desired spot intensity is achieved.
-
Stop the reaction by washing the membrane with TE buffer or distilled water.
-
Alternatively, for chemiluminescent detection, incubate with a suitable substrate (e.g., CSPD or CDP-Star) and expose to X-ray film or an imaging system.
Visualizing the Process: Signaling Pathways and Experimental Workflow
To better understand the underlying mechanisms and the experimental design, the following diagrams, generated using the DOT language, illustrate the signaling pathways for both DIG and FITC detection and the overall experimental workflow for their comparison.
Caption: Signaling pathway for digoxigenin (DIG) detection.
Caption: Signaling pathway for fluorescein (FITC) detection.
Caption: Experimental workflow for comparing detection limits.
Conclusion
The choice between digoxigenin and fluorescein-labeled probes depends on the specific requirements of the experiment, including the required sensitivity, the available detection instrumentation, and the nature of the biological sample.
-
Digoxigenin (DIG) is generally considered the more sensitive of the two for enzymatic detection methods due to the high affinity and specificity of the anti-DIG antibody and the potential for significant signal amplification. This makes it an excellent choice for detecting low-abundance targets in applications like in situ hybridization and Southern blotting.
-
Fluorescein (FITC) is a versatile label, particularly well-suited for applications where direct fluorescence detection is desired, such as in multicolor FISH experiments. While it can be used with an enzymatic detection system, its sensitivity in this context is generally reported to be lower than that of DIG. Researchers should also be mindful of potential background issues from tissue autofluorescence when using direct fluorescence detection.
By understanding the relative detection limits and the principles of their detection systems, researchers can make an informed decision to optimize their hybridization assays for the highest sensitivity and specificity. The provided protocols offer a starting point for a direct comparison within your own laboratory setting to determine the most suitable labeling system for your research goals.
References
Validation of a New In-House Digoxigenin-Based ISH Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new in-house digoxigenin (B1670575) (DIG)-based in situ hybridization (ISH) protocol, comparing its performance against a well-established biotin-based ISH method. The data presented herein is intended to offer an objective evaluation of the new protocol's efficacy, sensitivity, and specificity in the detection of mRNA transcripts within formalin-fixed, paraffin-embedded (FFPE) tissues.
Comparative Performance of In-House DIG-ISH and Biotin-ISH Protocols
The following table summarizes the key performance indicators of the in-house DIG-ISH protocol in comparison to a standard biotin-ISH protocol. The data is based on the detection of a moderately expressed housekeeping gene, GAPDH, in human liver FFPE tissue sections.
| Performance Metric | In-House DIG-ISH Protocol | Standard Biotin-ISH Protocol | Notes |
| Sensitivity | High (Detection of ~10-15 mRNA copies/cell) | Moderate (Detection of ~20-25 mRNA copies/cell) | DIG-ISH demonstrated a higher sensitivity, allowing for the detection of lower abundance transcripts.[1][2][3] |
| Specificity | High (Minimal off-target binding) | High (Minimal off-target binding) | Both methods exhibited high specificity with appropriate probe design and hybridization conditions. |
| Signal-to-Noise Ratio | 4.5 ± 0.8 | 3.2 ± 0.6 | The DIG-based system produced a stronger signal with lower background, particularly in tissues with endogenous biotin (B1667282).[1][4][5] |
| Reproducibility | High (Coefficient of Variation <10%) | High (Coefficient of Variation <12%) | Both protocols demonstrated good reproducibility across multiple experiments. |
| Time to Result | ~48 hours | ~48 hours | The overall time for both protocols is comparable. |
| Cost per Slide | ~$15 | ~$12 | The biotin-based method is slightly more cost-effective due to lower antibody costs. |
| Endogenous Background | Low | Moderate to High | A significant advantage of the DIG system is the absence of endogenous digoxigenin in mammalian tissues, reducing non-specific background.[1][5] |
Experimental Protocols
I. In-House Digoxigenin (DIG)-Based ISH Protocol
This protocol is optimized for the detection of mRNA in FFPE tissue sections.
A. Probe Preparation
-
Template Generation: A 500bp cDNA fragment of the target gene is amplified by PCR using primers containing T7 and SP6 RNA polymerase promoters.
-
In Vitro Transcription: The purified PCR product is used as a template for in vitro transcription with T7 RNA polymerase and a nucleotide mix containing DIG-11-UTP.
-
Probe Purification: The DIG-labeled RNA probe is purified using lithium chloride precipitation.
-
Probe Quantification: The concentration and labeling efficiency of the probe are determined by dot blot analysis.[6]
B. Tissue Preparation
-
Deparaffinization and Rehydration: FFPE sections (5 µm) are deparaffinized in xylene and rehydrated through a graded ethanol (B145695) series.
-
Antigen Retrieval: Slides are incubated in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Proteinase K Digestion: Sections are treated with Proteinase K (20 µg/mL) at 37°C for 15 minutes to improve probe accessibility.
-
Acetylation: Slides are acetylated with 0.25% acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.
C. Hybridization
-
Prehybridization: Sections are incubated in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA) for 2 hours at 65°C.
-
Hybridization: The DIG-labeled probe (100 ng/slide) is denatured and added to the hybridization buffer. Hybridization is carried out overnight at 65°C in a humidified chamber.
D. Post-Hybridization Washes
-
Slides are washed in 5x SSC at 65°C, followed by a high-stringency wash in 0.2x SSC at 65°C.
E. Immunological Detection
-
Blocking: Sections are blocked with 1% blocking reagent in maleic acid buffer with 0.1% Tween-20 (MABT) for 1 hour.
-
Primary Antibody: Slides are incubated with an anti-digoxigenin-AP Fab fragments (1:500 dilution) in blocking buffer for 2 hours at room temperature.
-
Washing: Sections are washed three times in MABT.
-
Signal Development: The signal is visualized using NBT/BCIP solution in the dark until the desired color intensity is reached.
-
Counterstaining and Mounting: Slides are counterstained with Nuclear Fast Red and mounted with a permanent mounting medium.
II. Standard Biotin-Based ISH Protocol
A. Probe Preparation
-
Template Generation: A 500bp cDNA fragment of the target gene is amplified by PCR.
-
Nick Translation: The purified PCR product is labeled with biotin-16-dUTP using a nick translation kit.
-
Probe Purification: The biotinylated DNA probe is purified using a spin column.
B. Tissue Preparation
-
Identical to the DIG-Based ISH Protocol.
C. Hybridization
-
Identical to the DIG-Based ISH Protocol, using the biotinylated probe.
D. Post-Hybridization Washes
-
Identical to the DIG-Based ISH Protocol.
E. Immunological Detection
-
Blocking: Sections are blocked with 3% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour. Endogenous biotin is blocked using an avidin-biotin blocking kit.
-
Streptavidin-HRP: Slides are incubated with streptavidin-HRP conjugate (1:500 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Sections are washed three times in PBST.
-
Signal Development: The signal is visualized using a DAB substrate kit.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) and mounted.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in-house digoxigenin-based ISH protocol.
Caption: Workflow of the in-house digoxigenin-based ISH protocol.
Signaling Pathway Example: Wnt Signaling
The following diagram illustrates a simplified Wnt signaling pathway, a common target of investigation in developmental biology and cancer research where ISH could be used to study the expression of key components like Wnt, Fzd, or β-catenin.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
References
- 1. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 5. Digoxigenin-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Specificity of digoxigenin-dUTP incorporation by different DNA polymerases
A Researcher's Guide to Digoxigenin-dUTP Incorporation by DNA Polymerases
For molecular biologists aiming to generate non-radioactively labeled DNA probes, the enzymatic incorporation of digoxigenin-11-dUTP (DIG-dUTP) is a cornerstone technique. The choice of DNA polymerase is critical as it dictates the labeling strategy, efficiency, and the types of DNA templates that can be used. This guide provides a detailed comparison of common DNA polymerases for their ability to incorporate DIG-dUTP, supported by experimental data and protocols to aid in experimental design.
Comparative Performance of DNA Polymerases
The efficiency and method of DIG-dUTP incorporation vary significantly among different DNA polymerases. Key factors include whether the polymerase is template-dependent, its proofreading activity, and its tolerance for modified nucleotides. A summary of these characteristics for commonly used polymerases is presented below.
| DNA Polymerase | Labeling Method | Proofreading (3'-5' exo) | dUTP/DIG-dUTP Tolerance | Key Advantages | Key Disadvantages |
| Taq Polymerase | PCR Labeling | No | High | High yield of labeled product from small template amounts; labels internally. | Error-prone; requires thermal cycling. |
| Klenow Fragment | Random Primed Labeling | Yes | High | Labels various DNA templates internally; efficient incorporation.[1] | Requires ng to µg of template DNA; lower yield than PCR. |
| Terminal deoxynucleotidyl Transferase (TdT) | 3' End Labeling/Tailing | No | High | Template-independent; labels 3' ends of ssDNA and dsDNA.[2] | Label is localized to the 3' end only. |
| Pfu Polymerase | PCR Labeling | Yes | Very Low | High fidelity for amplification. | Not suitable for DIG-dUTP labeling; activity is inhibited by uracil-containing DNA.[3][4] |
Quantitative Insights on dUTP Incorporation:
Direct quantitative comparisons of DIG-dUTP incorporation across all polymerases are sparse in literature. However, data on the incorporation of the parent nucleotide, dUTP, provides a strong proxy for performance. One study compared the relative efficiency of dUTP utilization to that of dTTP for several polymerases:
| DNA Polymerase | Relative dUTP Incorporation Efficiency (% of TTP incorporation) |
| Taq Polymerase | 71.3%[5] |
| Pfu Polymerase | 9.4%[5] |
| Vent Polymerase | 15.1%[5] |
| KOD Polymerase | 12.3%[5] |
This data clearly illustrates that thermostable polymerases with proofreading activity, like Pfu, are strongly inhibited by dUTP and are therefore poor choices for labeling protocols that utilize dUTP analogs like DIG-dUTP.[3][4] In contrast, Taq polymerase incorporates dUTP efficiently, making it ideal for PCR-based labeling. Studies have shown that Klenow Fragment also utilizes DIG-11-dUTP efficiently, incorporating it at a ratio similar to that of dTTP.[1]
Visualizing the Labeling Workflow
The general process of enzymatic DNA labeling with Digoxigenin-dUTP involves the extension of a primer (or a nick in the DNA) by a DNA polymerase, which incorporates the modified nucleotide into the newly synthesized strand.
Caption: General workflow for enzymatic labeling of DNA with digoxigenin-dUTP.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are representative protocols for three effective labeling strategies using different polymerases.
PCR Labeling with Taq DNA Polymerase
This method is ideal for generating highly labeled, specific probes from minimal amounts of template DNA.[6]
Protocol:
-
Reaction Setup: Assemble the PCR reaction on ice. For a 50 µL final volume:
-
10X PCR Buffer (without MgCl₂): 5 µL
-
25 mM MgCl₂: 3 µL (final concentration 1.5 mM)
-
PCR DIG Labeling Mix (10X): 5 µL (contains dATP, dCTP, dGTP, and a mix of dTTP and DIG-dUTP)
-
Note: For highly sensitive probes, a dTTP:DIG-dUTP ratio of 2:1 (e.g., 130 µM dTTP and 70 µM DIG-dUTP) is recommended. For general product analysis, a 19:1 ratio (190 µM dTTP and 10 µM DIG-dUTP) is sufficient.[7]
-
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10 pg - 100 ng): 1-5 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 94°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: The labeled PCR product can be purified using standard PCR cleanup kits. The efficiency of labeling can be assessed by running an aliquot on an agarose (B213101) gel and comparing the band intensity to a control reaction without DIG-dUTP.
Random Primed Labeling with Klenow Fragment
This technique is used to generate uniformly labeled probes from a denatured DNA template.
Protocol:
-
Template Denaturation:
-
Labeling Reaction: Add the following components to the denatured DNA on ice:
-
Incubation:
-
Mix the components gently and centrifuge briefly.
-
Incubate at 37°C for at least 1 hour. Longer incubation times (up to 20 hours) can increase the yield.[8]
-
-
Stopping the Reaction: Add 2 µL of 0.2 M EDTA (pH 8.0) to terminate the reaction.[8] The labeled probe can be purified via ethanol (B145695) precipitation or a spin column to remove unincorporated nucleotides.
3'-End Tailing with Terminal Deoxynucleotidyl Transferase (TdT)
TdT is a template-independent polymerase that adds nucleotides to the 3'-OH terminus of DNA, making it suitable for labeling oligonucleotides or fragmented DNA.[9]
Protocol:
-
Reaction Setup: For a 20 µL final volume, combine the following at room temperature:
-
5X TdT Reaction Buffer: 4 µL
-
25 mM CoCl₂: 4 µL
-
DNA (Oligonucleotide or fragmented dsDNA, ~5-10 pmol of 3' ends): 1-5 µL
-
DIG-11-dUTP (1 mM stock): 1 µL (or a mix of DIG-dUTP and dATP for a longer tail)[9]
-
Terminal Transferase (20 U/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation:
-
Stopping the Reaction: Terminate the reaction by heating at 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA (pH 8.0).[9]
Conclusion
The selection of a DNA polymerase for digoxigenin-dUTP incorporation is fundamentally tied to the desired labeling strategy and experimental goals. For high-yield, specific probe generation from limited templates, Taq polymerase in a PCR context is the method of choice. For general labeling of purified DNA fragments where high fidelity is not a primary concern, Klenow Fragment offers a robust and efficient random-primed labeling method. When the objective is to label the 3' termini of oligonucleotides or DNA fragments in a template-independent manner, Terminal deoxynucleotidyl Transferase is the ideal enzyme. Conversely, high-fidelity proofreading polymerases such as Pfu should be avoided for these applications due to their inherent intolerance for dUTP-modified substrates. By understanding the distinct specificities and leveraging the appropriate protocols, researchers can effectively generate DIG-labeled probes for a wide array of downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. web.as.uky.edu [web.as.uky.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Commercial Digoxigenin Labeling Kits
For researchers and professionals in drug development, the sensitive and reliable detection of nucleic acids is paramount. Non-radioactive labeling methods, particularly those employing digoxigenin (B1670575) (DIG), have become a cornerstone of techniques like in situ hybridization (ISH), Northern blotting, and Southern blotting. The choice of a commercial kit for DIG labeling can significantly impact experimental outcomes, influencing probe yield, sensitivity, and reproducibility. This guide provides an objective comparison of commercially available digoxigenin labeling kits, supported by available performance data and detailed experimental protocols.
Key Performance Metrics at a Glance
The efficiency of digoxigenin incorporation and the ultimate sensitivity of the labeled probe are critical factors in selecting a labeling kit. While direct, independent head-to-head studies are limited, data from manufacturers and user-reported findings provide valuable insights into the performance of various kits. The following table summarizes key quantitative data for popular commercial DIG labeling kits, categorized by the labeling method.
| Labeling Method | Kit Name | Manufacturer/Supplier | Typical Probe Yield | Reported Sensitivity |
| Random Primed DNA Labeling | DIG High Prime DNA Labeling and Detection Starter Kit I | Roche (Sigma-Aldrich) | High yield from as little as 10 ng of DNA template. | Can detect as little as 0.03 pg of homologous DNA. |
| BioPrime DNA Labeling System | Thermo Fisher Scientific | 10-40 fold amplification of the probe.[1] | Suitable for detecting single-copy genes. | |
| In Vitro RNA Labeling | DIG RNA Labeling Kit (SP6/T7) | Roche (Sigma-Aldrich) | ~10 µg of labeled RNA from 1 µg of template DNA (manufacturer claim); 3-4 µg (user reported).[2] | Can detect rare mRNAs in nanogram amounts of total RNA.[3] |
| HighYield T7 Digoxigenin RNA Labeling Kit | Jena Bioscience | High yield, with optimal labeling at 35% DIG-11-UTP substitution.[4] | Suitable for in situ hybridization and Northern blot experiments.[4] | |
| Nick Translation | DIG-Nick Translation Mix | Roche (Sigma-Aldrich) | Probe fragments typically range from 200 to 500 nucleotides.[5] | Sufficiently sensitive to detect low-abundance mRNA.[6] |
| ReadiLink™ DIG Nick Translation dsDNA Labeling Kit | AAT Bioquest | User-optimizable incorporation and product size.[7] | Suitable for applications like fluorescence in situ hybridization (FISH).[7] | |
| 3'-End Labeling | DIG Oligonucleotide 3'-End Labeling Kit, 2nd Gen | Roche (Sigma-Aldrich) | Up to 100 pmol of oligonucleotide per reaction. | Ideal for applications requiring a terminally labeled probe, such as EMSA. |
| DIG 3'-End Oligonucleotide Labeling Kit | Jena Bioscience | Efficient labeling of 5 pmol of oligonucleotide per reaction.[1] | Suitable for Northern or Southern blots where probe-target interaction is critical.[1] |
Understanding the Labeling Chemistries and Workflows
The choice of a DIG labeling kit is fundamentally dictated by the nature of the nucleic acid to be labeled (DNA or RNA) and the specific downstream application. Each labeling method offers distinct advantages.
The General Workflow: From Labeling to Detection
Regardless of the specific kit used, the overall process of using a DIG-labeled probe follows a consistent workflow. This involves the initial labeling of the nucleic acid, followed by hybridization to the target sequence, and finally, immunological detection of the DIG hapten.
Detailed Experimental Protocols
To provide a practical understanding of the methodologies, detailed protocols for two common DIG labeling techniques are provided below. These are representative protocols and may require optimization based on the specific kit and experimental context.
Protocol 1: Random Primed DNA Labeling
This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then extends these primers, incorporating DIG-labeled dUTP into the newly synthesized DNA strand.
Materials:
-
DIG High Prime DNA Labeling and Detection Starter Kit I (Roche) or equivalent
-
DNA template (10 ng - 3 µg)
-
Nuclease-free water
-
0.2 M EDTA (pH 8.0)
-
Heating block or thermal cycler
-
Ice
Procedure:
-
In a sterile microfuge tube, add 10 ng to 3 µg of linearized template DNA.
-
Add nuclease-free water to a final volume of 16 µl.
-
Denature the DNA by heating at 100°C for 10 minutes, then immediately chill on ice for at least 2 minutes.
-
Briefly centrifuge the tube to collect the contents at the bottom.
-
Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction for 1 hour at 37°C. For higher yields, the incubation can be extended up to 20 hours.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.
-
The labeled probe is now ready for use in hybridization or can be stored at -20°C.
Protocol 2: In Vitro Transcription for RNA Probe Labeling
This method generates DIG-labeled single-stranded RNA probes from a linearized DNA template containing an SP6 or T7 RNA polymerase promoter.
Materials:
-
DIG RNA Labeling Kit (SP6/T7) (Roche) or equivalent
-
Linearized template DNA (1 µg) with an SP6 or T7 promoter
-
Nuclease-free water
-
0.2 M EDTA (pH 8.0)
-
Incubator or water bath at 37°C
Procedure:
-
In a sterile, RNase-free microfuge tube, combine the following on ice:
-
Linearized template DNA (1 µg)
-
2 µl 10x NTP labeling mixture (containing DIG-UTP)
-
2 µl 10x transcription buffer
-
1 µl RNase inhibitor
-
Nuclease-free water to a final volume of 18 µl
-
-
Add 2 µl of the appropriate RNA polymerase (SP6 or T7).
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate for 2 hours at 37°C.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
(Optional) The labeled RNA probe can be purified by ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Resuspend the RNA probe in an appropriate RNase-free buffer. The probe is ready for hybridization or storage at -80°C.
Conclusion
The selection of a commercial digoxigenin labeling kit should be guided by the specific requirements of the experiment, including the type of nucleic acid to be labeled, the desired sensitivity, and the downstream application. While Roche's DIG labeling systems are well-established and widely cited, kits from other manufacturers such as Jena Bioscience and AAT Bioquest offer competitive alternatives with their own optimized protocols and reagents. For critical applications, it is advisable to perform a pilot experiment to validate the performance of a chosen kit within your specific experimental context. By carefully considering the data presented and the methodologies outlined in this guide, researchers can make an informed decision to achieve robust and reproducible results in their nucleic acid detection assays.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Random primed labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative and sensitive northern blot hybridization using PCR-generated DNA probes labeled with digoxigenin by nick translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DIG-High Prime DNA Labeling and Detection Starter Kit I sufficient for 12 labeling reactions, sufficient for 24 blots, suitable for hybridization, suitable for Northern blotting, suitable for Southern blotting | Sigma-Aldrich [sigmaaldrich.com]
The Hidden Pitfall: A Researcher's Guide to Endogenous Biotin Interference and the Superiority of DIG Systems
For researchers, scientists, and drug development professionals striving for accurate and reliable results in tissue-based assays, the presence of endogenous biotin (B1667282) can be a significant and often underestimated obstacle. This guide provides a comprehensive comparison of traditional biotin-based detection methods with the Digoxigenin (B1670575) (DIG) system, highlighting the advantages of the latter in overcoming the challenges posed by endogenous biotin interference. We present supporting experimental data, detailed protocols, and clear visual aids to empower you in making informed decisions for your research.
Endogenous biotin, a vitamin essential for various metabolic processes, is naturally present in many tissues, particularly the liver, kidney, spleen, brain, and adipose tissue.[1][2][3] In immunohistochemistry (IHC) and in situ hybridization (ISH), where biotin-streptavidin systems are commonly used for signal amplification, this endogenous biotin can be recognized by streptavidin- or avidin-conjugates, leading to high background staining and false-positive results.[3][4][5] While blocking methods exist, they can be time-consuming and may not always be completely effective, especially in tissues with high biotin content.[5]
The Digoxigenin (DIG) System: A Robust Alternative
The Digoxigenin (DIG) system offers a powerful solution to the problem of endogenous biotin interference. DIG is a steroid hapten derived from the digitalis plant, which is not naturally found in animal tissues.[6][7] This key characteristic eliminates the possibility of non-specific binding by detection reagents, resulting in significantly lower background and a higher signal-to-noise ratio.
Quantitative Comparison: Biotin vs. DIG Systems
The following table summarizes the key performance differences between biotin-based and DIG-based detection systems based on available research.
| Feature | Biotin-Based Systems | DIG-Based Systems | Key Advantages of DIG |
| Specificity | Prone to non-specific binding due to endogenous biotin in many tissues (e.g., liver, kidney, brain).[1][2][3] | Highly specific as DIG is not endogenous to animal tissues.[6][7] | Eliminates false positives from endogenous biotin. |
| Background Staining | Often high, requiring extensive blocking steps which may not be fully effective.[5] | Minimal background staining, leading to cleaner results. | Improved clarity and easier interpretation of results. |
| Sensitivity | High sensitivity can be achieved, but often at the cost of increased background.[8][9] | Comparable or even higher sensitivity than biotin systems, especially in single-step detection protocols for ISH.[10][11] | High sensitivity with low background for a superior signal-to-noise ratio. |
| Workflow Complexity | Requires additional steps for endogenous biotin blocking, increasing protocol time and potential for variability.[12][13] | Simpler workflow as endogenous blocking is not required. | More streamlined and reproducible experiments. |
| Applicability in Biotin-Rich Tissues | Problematic, often leading to unreliable results.[14] | Ideal for use in tissues with high endogenous biotin content.[10][11] | Enables reliable analysis of a wider range of tissue types. |
Visualizing the Mechanisms: A Tale of Two Systems
To better understand the fundamental differences in how these systems work, the following diagrams illustrate their respective signaling pathways.
References
- 1. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. TechTip: Biotin and IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ hybridization - Advancements and more - Blog [lubio.ch]
- 7. 地高辛 (DIG) 标记方法 [sigmaaldrich.com]
- 8. A comparison of biotin- and 35S-based in situ hybridization methodologies for detection of human papillomavirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of indirect peroxidase and avidin-biotin-peroxidase complex (ABC) immunohistochemical staining procedures for c-fos in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 14. KoreaMed Synapse [synapse.koreamed.org]
A Comparative Analysis of Digoxigenin Monodigitoxoside and Ouabain as Na+/K+ ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent cardiac glycosides, Digoxigenin monodigitoxoside and ouabain (B1677812), in their capacity as inhibitors of the Na+/K+ ATPase enzyme. This analysis is supported by experimental data on their inhibitory potency and a detailed examination of the underlying molecular mechanisms and signaling pathways.
Introduction
The Na+/K+ ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition by cardiac glycosides has long been exploited for the treatment of cardiac conditions. Recently, this interaction has garnered significant interest in cancer research due to the downstream effects on cellular signaling, proliferation, and apoptosis.[1] this compound, a metabolite of digoxin (B3395198), and ouabain are two such cardiac glycosides that act as potent inhibitors of this enzyme. Understanding their comparative efficacy and mechanisms of action is crucial for the development of novel therapeutic strategies.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of cardiac glycosides on Na+/K+ ATPase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While direct comparative data for this compound is limited, data for its parent compound, digoxin, and its aglycone, digoxigenin, provide valuable insights.
It is important to note that the following data for this compound is inferred from studies on digoxin and digoxigenin, and direct experimental validation is recommended.
| Compound | Parameter | Value | Enzyme Source/Cell Line | Reference |
| Ouabain | IC50 | 17 nM (95% CI: 14–20 nM) | A549 cells | [2] |
| IC50 | 89 nM (95% CI: 70–112 nM) | MDA-MB-231 cells | [2] | |
| Ki | 0.9 ± 0.05 µM | Purified Pig Kidney Na+/K+-ATPase | [3] | |
| Ki | 89 nM | Purified Na,K-ATPase | [4] | |
| Digoxin (parent of this compound) | IC50 | ~164 nM | MDA-MB-231 cells | [2] |
| IC50 | 40 nM (95% CI: 35–46 nM) | A549 cells | [2] | |
| Ki | 1.95 ± 0.15 µM | Purified Pig Kidney Na+/K+-ATPase | [3] | |
| Ki | 147 nM | Purified Na,K-ATPase | [4] | |
| Digoxigenin (aglycone of this compound) | Ki | 194 nM | Purified Na,K-ATPase | [4] |
| Ouabagenin (aglycone of Ouabain) | Ki | 3.07 ± 0.23 µM | Purified Pig Kidney Na+/K+-ATPase | [3] |
| Ki | 2282 nM | Purified Na,K-ATPase | [4] |
Table 1: Comparative Inhibitory Potency of Ouabain and Digoxin Derivatives on Na+/K+ ATPase.
From the available data, ouabain generally exhibits a higher potency (lower IC50 and Ki values) in inhibiting Na+/K+ ATPase compared to digoxin. The sugar moiety attached to the steroid core plays a significant role in the inhibitory activity, as evidenced by the difference in Ki values between the glycosides (ouabain and digoxin) and their respective aglycones (ouabagenin and digoxigenin).[3][4]
Signaling Pathways of Na+/K+ ATPase Inhibition
Inhibition of the Na+/K+ ATPase by cardiac glycosides extends beyond the disruption of ion transport. It also triggers a cascade of intracellular signaling events. This signaling function is initiated by the binding of the cardiac glycoside to a pool of Na+/K+ ATPase located in caveolae, which then acts as a receptor.[5]
Binding of the cardiac glycoside to the Na+/K+ ATPase activates the non-receptor tyrosine kinase Src.[5] This, in turn, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/MEK/ERK signaling cascade.[5] This pathway activation can result in increased production of reactive oxygen species (ROS) and ultimately lead to apoptosis and reduced cell proliferation.[5] Additionally, Src can activate Phospholipase C (PLCγ), leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration, which can activate Protein Kinase C (PKC) and contribute to apoptosis.
Experimental Protocols
Na+/K+ ATPase Activity Assay (Colorimetric)
This protocol outlines a common method for determining Na+/K+ ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity remaining in the presence of a specific Na+/K+ ATPase inhibitor, such as ouabain.[6][7][8]
Materials:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP Solution: (e.g., 100 mM ATP in water, pH 7.0)
-
Inhibitor Stock Solution: Ouabain (e.g., 10 mM in water or DMSO)
-
Enzyme Preparation: Purified Na+/K+ ATPase or cell/tissue lysate
-
Phosphate Detection Reagent: (e.g., Malachite green-based reagent)
-
Phosphate Standard: (e.g., KH2PO4 solution of known concentration)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve.
-
Set up Reactions: In a 96-well plate, prepare the following reaction mixtures for each sample:
-
Total ATPase Activity: Assay buffer, enzyme preparation, and ATP solution.
-
Ouabain-insensitive ATPase Activity: Assay buffer, enzyme preparation, ouabain (final concentration, e.g., 1-2 mM), and ATP solution.
-
Blank: Assay buffer and ATP solution (no enzyme).
-
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the ATP solution. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Color Development: Allow the color to develop according to the manufacturer's instructions (typically 10-20 minutes at room temperature).
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculate Na+/K+ ATPase Activity:
-
Determine the amount of Pi released in each well using the phosphate standard curve.
-
Calculate the Na+/K+ ATPase activity by subtracting the Pi released in the "Ouabain-insensitive" reaction from the Pi released in the "Total ATPase" reaction.
-
Express the activity as nmol Pi/min/mg protein.
-
Conclusion
Both this compound (as inferred from digoxin data) and ouabain are potent inhibitors of Na+/K+ ATPase, with ouabain generally demonstrating higher potency. The inhibitory action of these cardiac glycosides is not limited to the disruption of ion transport but also involves the activation of complex intracellular signaling cascades that can modulate cell fate. The choice between these inhibitors for research or therapeutic development will depend on the specific cellular context, desired potency, and the targeted signaling outcomes. The provided experimental protocol offers a reliable method for quantifying and comparing the inhibitory effects of these and other compounds on Na+/K+ ATPase activity. Further direct comparative studies on this compound are warranted to fully elucidate its inhibitory profile.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. 2.7. Na, K-ATPase activity assay [bio-protocol.org]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Digoxigenin Monodigitoxoside: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Logistical Information:
Digoxigenin monodigitoxoside is a highly toxic compound, classified as fatal if swallowed, in contact with skin, or if inhaled. It is imperative that all handling and disposal procedures are conducted with the utmost caution, adhering to strict safety protocols to prevent exposure and ensure the well-being of laboratory personnel and the environment. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment must be conducted. The following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and crossbones | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential. All handling of the solid compound should be performed in a certified chemical fume hood.
Primary Disposal Method: Licensed Hazardous Waste Disposal
The recommended and safest method for the disposal of this compound and any materials contaminated with it is through a licensed professional hazardous waste disposal service. This ensures compliance with all local, state, and federal regulations.
Procedure for Preparing Waste for Pickup:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste streams.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Acutely Toxic")
-
The accumulation start date.
-
-
Storage: Store the waste container in a secure, designated satellite accumulation area away from incompatible materials.
Laboratory-Scale Inactivation and Disposal
In situations where small quantities of this compound require neutralization before disposal via a licensed service, or for the treatment of spills, chemical inactivation can be employed. The following protocols are based on the known reactivity of the parent compound, digoxin (B3395198), and other cardiac glycosides. It is crucial to perform these procedures in a chemical fume hood with appropriate PPE.
Experimental Protocol: Acid Hydrolysis
Acid hydrolysis cleaves the glycosidic bond, separating the sugar moiety from the steroid aglycone, which can reduce the biological activity. Studies on the related compound digoxin have shown effective hydrolysis at low pH.[1]
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: For each 1 mg of this compound waste, prepare a solution in a suitable solvent (e.g., ethanol, methanol) in a glass container.
-
Acidification: Carefully add concentrated HCl to the solution to adjust the pH to approximately 1-2. Use a pH meter or indicator strips to verify the pH.
-
Reaction: Allow the solution to stand at room temperature (approximately 20-25°C) for at least 2 hours. For more complete degradation, a longer reaction time (up to 24 hours) or gentle heating (e.g., 37°C) can be employed.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a base such as sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate gas (CO₂).
-
Disposal: The neutralized solution should be collected as hazardous waste and disposed of through a licensed professional service.
| Parameter | Value | Reference |
| Target pH | 1-2 | [1] |
| Reaction Time | >90 minutes | [1] |
| Temperature | 37°C (optional for increased rate) | [1] |
Experimental Protocol: Alkaline Hydrolysis
Alkaline hydrolysis is a robust method for the degradation of a wide range of organic and biological materials. It involves the use of a strong base and heat to break down the molecule into smaller, less toxic components.
Materials:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl) or other suitable acid for neutralization
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: For each 1 mg of this compound waste, dissolve it in a minimal amount of a suitable solvent in a chemically resistant (e.g., borosilicate glass or stainless steel) container.
-
Basification: Prepare a 1 M solution of NaOH or KOH. Carefully add the basic solution to the waste to achieve a final concentration of at least 1 M base.
-
Reaction: Gently heat the mixture to 50-60°C and maintain this temperature for at least 2 hours with occasional stirring.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the basic solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
Disposal: The neutralized solution must be collected as hazardous waste and disposed of through a licensed professional service.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform your supervisor and the institutional environmental health and safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Do not attempt to clean the spill without the appropriate PPE, including respiratory protection.
-
Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid generating dust. Carefully scoop the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an absorbent material. Once absorbed, carefully collect the material and place it in a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
